3-Propanoyl-1,3-thiazolidine-4-carboxylic acid
Descripción
Propiedades
IUPAC Name |
3-propanoyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-2-6(9)8-4-12-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPJCLHVMRYOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CSCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization of 3-Propanoyl-1,3-thiazolidine-4-carboxylic Acid Derivatives: A Technical Guide
Introduction and Structural Dynamics
Thiazolidine-4-carboxylic acid derivatives, particularly those with N-acyl substitutions, are critical scaffolds in medicinal chemistry, exhibiting potent antioxidant, antibacterial, and anticancer properties (1)[1]. The N-acylation of the thiazolidine ring, such as the addition of a propanoyl group to form 3-propanoyl-1,3-thiazolidine-4-carboxylic acid, fundamentally alters the molecule's conformational dynamics[2].
A defining structural feature of this compound is the restricted rotation around the N3–C(carbonyl) amide bond. Because the nitrogen lone pair is delocalized into the propanoyl carbonyl π -system, the C–N bond acquires partial double-bond character. This restriction traps the molecule in two distinct, slowly interconverting conformational states (cis and trans rotamers) at room temperature (). For the analytical scientist, this phenomenon is critical: it causes a doubling of signals in Nuclear Magnetic Resonance (NMR) spectra, which can easily be misdiagnosed as chemical contamination.
The Self-Validating Analytical Workflow
To ensure absolute structural confidence, we employ a self-validating orthogonal workflow. High-resolution mass spectrometry (HRMS) establishes the exact molecular formula. FT-IR confirms the presence of distinct functional groups (differentiating the carboxylic acid from the tertiary amide). Finally, multinuclear NMR maps the exact atomic connectivity, while Variable-Temperature (VT) NMR confirms the dynamic rotameric states. If the NMR signal doubling coalesces upon heating, the purity of the sample is internally validated against the HRMS data.
Self-validating analytical workflow for spectroscopic characterization of thiazolidine derivatives.
Experimental Methodologies
High-Resolution Multinuclear NMR Protocol
-
Sample Preparation : Weigh 15–20 mg of the purified 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrument Tuning : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO, and shim the magnet (Z1-Z5) to achieve a TMS line width of < 1.0 Hz.
-
1D Acquisition : Acquire the 1 H spectrum with 16–32 transients, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s. Acquire the 13 C spectrum with a minimum of 1024 transients, using proton decoupling (WALTZ-16).
-
Variable Temperature (VT) Analysis : To validate that signal doubling is due to rotamers, gradually increase the probe temperature from 298 K to 353 K.
-
Causality : Heating increases the kinetic energy of the molecules, overcoming the rotational barrier of the partial double bond. Coalescence of the doubled signals at higher temperatures definitively proves the presence of rotamers rather than chemical impurities, closing the self-validation loop.
-
Attenuated Total Reflectance (ATR) FT-IR Protocol
-
Background Collection : Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 .
-
Sample Application : Place 2–5 mg of the neat solid compound directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch slips, ensuring optimal optical contact.
-
Causality : Solid-state ATR is chosen over solution-phase IR (e.g., KBr pellets) because it prevents solvent masking in the critical carbonyl region (1600–1800 cm −1 ) and preserves the native hydrogen-bonding network of the solid Active Pharmaceutical Ingredient (API)[4].
-
-
Data Acquisition : Acquire the sample spectrum with 32 scans. Apply baseline correction and an atmospheric compensation algorithm to remove residual CO 2 and H 2 O vapor signals.
Quantitative Spectroscopic Data Summaries
Table 1: Representative 1 H and 13 C NMR Chemical Shifts Note: Ranges account for the presence of major and minor rotamers.
| Position | 1 H Chemical Shift (ppm) | Multiplicity & Coupling | 13 C Chemical Shift (ppm) | Assignment Notes |
| C2 | 4.45 – 4.75 | d, J ≈ 9.0 Hz (AB system) | 48.5 – 50.2 | Diastereotopic protons; doubled due to rotamers |
| C4 | 4.80 – 5.10 | dd, J ≈ 7.5, 4.0 Hz | 59.5 – 61.0 | Chiral center adjacent to S and N |
| C5 | 3.15 – 3.45 | m (complex) | 32.0 – 34.5 | Adjacent to sulfur; diastereotopic |
| N-C=O | - | - | 172.5 – 174.0 | Propanoyl amide carbonyl |
| CH 2 (Prop) | 2.25 – 2.45 | q, J ≈ 7.5 Hz | 26.5 – 28.0 | Propanoyl methylene |
| CH 3 (Prop) | 1.05 – 1.15 | t, J ≈ 7.5 Hz | 8.5 – 9.5 | Propanoyl methyl |
| COOH | 12.50 – 13.00 | br s | 171.0 – 172.5 | Carboxylic acid carbonyl |
Table 2: Diagnostic FT-IR Vibrational Modes
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Structural Correlation |
| 3300 – 2500 | Broad, Strong | O-H stretch | Carboxylic acid (hydrogen-bonded) |
| 2980 – 2850 | Weak | C-H stretch | Aliphatic ring and propanoyl chain |
| 1725 – 1740 | Strong | C=O stretch | Carboxylic acid carbonyl |
| 1620 – 1650 | Strong | C=O stretch | Tertiary amide (propanoyl group) |
| 1410 – 1430 | Medium | C-N stretch | Amide bond |
| 1210 – 1250 | Medium | C-O stretch | Carboxylic acid |
References
- Source: Taylor & Francis (Green Chemistry Letters and Reviews)
- Title: Amino acid/zwitterion equilibria 11: vibrational and NMR studies of substituted thiazolidine-4-carboxylic acids Source: Canadian Science Publishing URL
- Title: Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach Source: Comptes Rendus de l'Académie des Sciences URL
Sources
Pharmacokinetic profiling of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid
An In-Depth Technical Guide: Pharmacokinetic Profiling of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid
Introduction: Charting the Course for a Novel Thiazolidine Derivative
The thiazolidine core is a privileged scaffold in medicinal chemistry, forming the basis of drugs with diverse biological activities, including antidiabetic and anticancer properties.[1][2][3] 3-propanoyl-1,3-thiazolidine-4-carboxylic acid represents a specific derivative within this class, potentially engineered to optimize target engagement or modulate physicochemical properties.[4][5] However, promising in vitro potency is often nullified by a suboptimal pharmacokinetic (PK) profile. A compound is of little therapeutic value if it cannot reach its target in sufficient concentration and for an adequate duration.
Therefore, a rigorous and early characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory checkbox but a cornerstone of a successful drug discovery program.[6][7][8] Understanding the PK profile allows for the early identification of liabilities, guides chemical optimization, and builds the foundation for predicting human pharmacokinetics.[9][10][11]
This guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that the data generated is not just a collection of numbers, but a coherent narrative that informs critical project decisions.
Part 1: Foundational Physicochemical & In Vitro ADME Assessment
The journey of a drug through the body is governed by its intrinsic physicochemical properties and its interactions with biological systems. In vitro ADME assays serve as the first critical step, offering a controlled environment to dissect these complex interactions and predict in vivo behavior.[6][12][13]
The Starting Point: Physicochemical Characterization
-
Aqueous Solubility: Determines the dissolution rate and maximum concentration achievable in the gut, impacting oral absorption.
-
Lipophilicity (LogD at pH 7.4): Influences membrane permeability, plasma protein binding, and metabolic clearance. A delicate balance is required; high lipophilicity can improve absorption but may also increase metabolic liability and non-specific binding.
Absorption: Will the Compound Cross the Intestinal Barrier?
For an orally administered drug, traversing the intestinal epithelium is the first major hurdle.[14] The Caco-2 permeability assay is the industry gold standard for predicting this process in vitro.[14][15] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal barrier.[15][16]
This protocol determines the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[1][15]
-
Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.[17]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 300 Ω·cm², which confirms the integrity of the tight junctions.[16][18]
-
Dosing Solution Preparation: Prepare a dosing solution of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking (50 rpm).[18]
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the incubation, take a sample from the apical chamber.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Simultaneously, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber. This is crucial for determining the efflux ratio.[15]
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.[15]
-
Data Analysis:
-
Calculate the Papp value for each direction using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (mass/time).
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is a substrate of efflux transporters.[1]
-
| Parameter | Hypothetical Result | Interpretation |
| Papp (A→B) | 15 x 10⁻⁶ cm/s | High Permeability (likely good absorption)[16] |
| Papp (B→A) | 18 x 10⁻⁶ cm/s | - |
| Efflux Ratio | 1.2 | Not a significant substrate of efflux transporters |
| Recovery (%) | 95% | Good stability and low binding to the apparatus |
Distribution: How Much Drug is Free to Act?
Once absorbed into the bloodstream, a drug can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared.[19][20] Therefore, determining the plasma protein binding (PPB) is critical for interpreting efficacy and toxicity data. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[19][21]
-
Preparation: Spike 3-propanoyl-1,3-thiazolidine-4-carboxylic acid into plasma (human, rat, mouse) to a final concentration (e.g., 1 µM).
-
Dialysis: Add the plasma sample to one chamber of a RED device insert and an equal volume of phosphate-buffered saline (PBS) to the other chamber. The two chambers are separated by a semipermeable membrane with an 8 kDa molecular weight cutoff that retains proteins but allows the small molecule to pass.[21]
-
Incubation: Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.[19][22]
-
Sampling: After incubation, collect aliquots from both the plasma and PBS chambers.
-
Matrix Matching & Extraction: Add an equal volume of blank plasma to the PBS sample and an equal volume of PBS to the plasma sample. This "matrix matching" ensures that any matrix effects during analysis are equivalent for both samples.[19] Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the precipitated proteins and analyze the supernatant from both chambers by LC-MS/MS.
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in PBS Chamber] / [Concentration in Plasma Chamber]
-
% Bound = (1 - fu) * 100
-
| Species | Hypothetical % Bound | Interpretation |
| Human | 85% | Moderately Bound |
| Rat | 78% | Moderately Bound |
| Mouse | 81% | Moderately Bound |
Metabolism: How Quickly is the Compound Cleared?
The liver is the primary site of drug metabolism, where enzymes—predominantly the Cytochrome P450 (CYP450) family—chemically modify compounds to facilitate their excretion.[23] A metabolic stability assay measures the rate at which a compound is depleted when incubated with liver fractions (like microsomes) or whole cells (hepatocytes).[24] This provides an estimate of intrinsic clearance (CLint), a key parameter for predicting hepatic clearance in vivo.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing liver microsomes (e.g., human, 0.5 mg/mL) and 3-propanoyl-1,3-thiazolidine-4-carboxylic acid (1 µM) in a phosphate buffer (pH 7.4).[25]
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution of the critical cofactor, NADPH (1 mM).[23][25]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[25][26] The "0-minute" sample is quenched immediately after adding the compound but before adding NADPH, representing 100% of the initial compound.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.
-
| Species | Hypothetical t½ (min) | Hypothetical CLint (µL/min/mg) | Interpretation |
| Human | > 60 | < 12 | Low Clearance (Likely stable) |
| Rat | 45 | 26 | Moderate Clearance |
| Mouse | 25 | 46 | High Clearance |
Part 2: The Whole-System View: In Vivo Pharmacokinetic Studies
While in vitro assays provide crucial mechanistic insights, in vivo studies are essential to understand how ADME processes are integrated in a living organism.[9][27] These studies measure the drug concentration over time in a biological fluid (typically plasma) after administration, yielding key PK parameters that describe its overall disposition.[11][28]
Study Design: A Causal Approach
The choice of animal model, dose, and route of administration directly impacts the quality and relevance of the data.
-
Species Selection: Rodents (e.g., Sprague-Dawley rats) are typically used for initial PK studies. The choice should be informed by the in vitro metabolism data; selecting a species that shows a similar metabolic profile to humans is ideal.[29]
-
Route of Administration:
-
Intravenous (IV) Bolus: This is the most direct route, bypassing absorption entirely. It is essential for determining fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vdss).[28]
-
Oral (PO) Gavage: This route is used to assess oral absorption and determine key parameters like Cmax, Tmax, and absolute bioavailability (F%).[11]
-
-
Dosing and Sampling: A typical study involves dosing a cohort of animals (e.g., n=3-5 per group) and collecting serial blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
Bioanalysis: Accurate Quantification is Non-Negotiable
The cornerstone of any PK study is the accurate measurement of the drug in a complex biological matrix like plasma.[30] Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[19][28][31]
-
Sample Preparation: Thaw plasma samples. Precipitate proteins using a cold organic solvent (e.g., acetonitrile) that contains a known concentration of a stable isotope-labeled internal standard (SIL-IS) of the analyte. The SIL-IS is critical as it co-elutes with the analyte and corrects for variability in sample processing and instrument response.
-
Chromatographic Separation: Inject the supernatant from the processed sample onto a UHPLC system. A C18 column is a common starting point for separating the analyte from endogenous matrix components. A gradient elution with mobile phases like water and acetonitrile containing 0.1% formic acid is typically used.[32][33]
-
Mass Spectrometric Detection: The column effluent is directed into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard.[19]
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.[30][34]
Key Pharmacokinetic Parameters & Interpretation
Non-compartmental analysis (NCA) of the plasma concentration-time data yields the following critical parameters.
| Parameter | Route | Hypothetical Rat Data | Interpretation |
| Clearance (CL) | IV | 15 mL/min/kg | Low clearance, consistent with in vitro stability data. |
| Volume of Distribution (Vdss) | IV | 1.5 L/kg | Moderate distribution into tissues. |
| Half-Life (t½) | IV | 4.5 hours | Reasonably long half-life, suggesting potential for less frequent dosing. |
| Cmax | PO | 1200 ng/mL | Maximum concentration achieved after oral dose. |
| Tmax | PO | 1.0 hour | Rapidly absorbed. |
| AUC(0-inf) | PO | 7500 ng*h/mL | Total drug exposure after oral dose. |
| Bioavailability (F%) | PO | 70% | Good oral bioavailability, consistent with high permeability. |
Part 3: Data Synthesis and Visualization
A successful pharmacokinetic assessment relies on integrating data from all stages to build a comprehensive profile and guide the next steps. The workflow is an iterative process of measurement, analysis, and decision-making.
Diagram: Integrated PK Profiling Workflow
This diagram illustrates the logical progression from initial characterization to a comprehensive in vivo profile, forming a self-validating system where in vitro data helps design and interpret in vivo experiments.
Caption: Workflow for Pharmacokinetic Profiling.
Diagram: The ADME Journey
This diagram visualizes the four key processes that determine the concentration-time profile of a drug in the body.
Caption: The core processes of ADME.
Conclusion
The systematic profiling of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid, progressing from foundational in vitro ADME assays to a comprehensive in vivo pharmacokinetic study, is indispensable for its development as a potential therapeutic agent. The hypothetical data presented herein—high permeability, moderate plasma protein binding, low metabolic clearance, and good oral bioavailability—would construct a favorable profile, justifying its advancement. By employing the robust, self-validating protocols and integrated data analysis framework detailed in this guide, researchers can confidently characterize their drug candidates, de-risk development, and make informed, data-driven decisions on the path toward the clinic.
References
- Vertex AI Search. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
- Vertex AI Search. Caco2 assay protocol.
- Creative Bioarray. Caco-2 Permeability Assay Protocol.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Merck Millipore. Metabolic Stability Assays.
- Symeres. In vivo pharmacokinetic experiments in preclinical drug development.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.
- MilliporeSigma.
- BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
- WuXi AppTec Lab Testing Division. In Vitro ADME.
- PMC. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
- ResearchGate.
- Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
- Domainex. Plasma Protein Binding Assay.
- Springer Nature Experiments.
- PubMed.
- protocols.io.
- protocols.io. In-vitro plasma protein binding.
- Selvita. In Vivo Pharmacokinetic (PK) Studies.
- QPS Custom-Built Research. Plasma Protein Binding.
- WuXi AppTec Lab Testing Division. Small Molecule Bioanalysis.
- PMC. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
- WuXi AppTec. Plasma Protein Binding (PPB) Assays.
- Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies.
- MDPI. Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025).
- PMC.
- BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
- FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- FDA Requirements for Preclinical Studies.
- Anapharm Bioanalytics. Small Molecule Bioanalysis.
- IntechOpen.
- PMC. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma.
- Bioanalysis Zone.
- Lirias. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
- PPD. Preclinical Studies in Drug Development.
- PMC.
- PMC.
- Food and Drug Administration. Pharmacokinetics and Bioavailability.
- ResearchGate. (PDF) Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids.
Sources
- 1. In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Applications of Thiazolidinone | IntechOpen [intechopen.com]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. symeres.com [symeres.com]
- 10. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. criver.com [criver.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 20. protocols.io [protocols.io]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. qps.com [qps.com]
- 23. Metabolic Stability Assays [merckmillipore.com]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 25. beckman.com [beckman.com]
- 26. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. karger.com [karger.com]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 32. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bioanalysis-zone.com [bioanalysis-zone.com]
- 34. lirias.kuleuven.be [lirias.kuleuven.be]
The Binding Affinity and Molecular Recognition of 3-Propanoyl-1,3-Thiazolidine-4-Carboxylic Acid: A Technical Guide
Executive Summary
The rational design of small-molecule inhibitors often relies on the strategic deployment of bioisosteres to optimize binding affinity, metabolic stability, and target selectivity. 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid (CAS 41663-58-5), commonly known as N-propionyl-thioproline, serves as a highly specialized, conformationally restricted proline analog. By substituting the Cγ atom of the pyrrolidine ring with a sulfur atom and introducing an N-acyl (propanoyl) extension, this scaffold acts as a potent structural probe for proline-recognizing proteins.
This whitepaper dissects the mechanistic causality behind the binding affinity of N-acyl-thiazolidine-4-carboxylic acid derivatives to key target proteins, providing drug development professionals with a self-validating framework for evaluating thermodynamic and kinetic binding parameters.
Mechanistic Basis of Target Recognition
The binding affinity of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid is dictated by two critical structural features that differentiate it from native proline and flexible aliphatic chains:
-
S-Induced Ring Pucker and Entropic Pre-organization : The introduction of the bulky, electron-rich sulfur atom in the 1,3-thiazolidine ring forces the molecule into a highly specific Cγ-endo bent conformation . When binding to a target protein, this pre-organized rigidity significantly reduces the entropic penalty ( −TΔS ) typically associated with the freezing of rotatable bonds in flexible ligands.
-
N-Acyl Cis-Trans Mimicry : Proline and its analogs are unique among amino acids due to their ability to stably exist in both cis and trans peptide bond conformations. The N-propanoyl group acts as a surrogate peptide bond, allowing the molecule to exploit the active sites of prolyl isomerases and proteases that have evolved to recognize and stabilize the cis-trans transition state .
Figure 1: Mechanistic pathway of target recognition by N-acyl-thioproline derivatives.
Key Target Proteins and Binding Profiles
The N-acyl-thioproline scaffold demonstrates versatile binding capabilities across several distinct protein classes. The propanoyl group specifically probes the hydrophobic S1/S2 subpockets of these targets, while the carboxylic acid forms critical salt bridges or hydrogen bonds with active-site residues.
A. FK506-Binding Proteins (FKBPs)
FKBPs are immunophilins with intrinsic peptidyl-prolyl cis-trans isomerase (PPIase) activity. Thiazolidine-4-carboxylate derivatives dock deeply into the pipecolate/proline binding pocket of FKBP12 and FKBP52. The N-propanoyl group mimics the substrate's preceding amino acid, driving binding affinity into the nanomolar range and initiating downstream neurotrophic signaling .
B. Inflammatory and Oxidative Targets (COX-2 & Tyrosinase)
Recent in silico and in vitro evaluations have expanded the therapeutic utility of thiazolidine-4-carboxylic acids to inflammatory and oxidative targets. The scaffold exhibits strong binding affinity to Cyclooxygenase-2 (COX-2) by occupying its hydrophobic channel, and to Tyrosinase via chelation of its binuclear copper active site, effectively mitigating neuroinflammation and oxidative stress .
Quantitative Binding Data Summary
| Target Protein | Binding Pocket Characteristic | Primary Interaction Modality | Representative Affinity ( Kd / IC50 ) |
| FKBP12 / FKBP52 | Proline/Pipecolate hydrophobic pocket | N-propanoyl insertion, H-bonding via COOH | 10 nM – 1.5 µM |
| Prolyl Oligopeptidase | S1/S2 subsite | Thiazolidine ring packing, transition state mimicry | 50 nM – 5.0 µM |
| Cyclooxygenase-2 | Hydrophobic channel | Carboxylate salt bridge, N-acyl hydrophobic contacts | 2.5 µM – 15.0 µM |
| Tyrosinase | Binuclear copper active site | Carboxylate chelation, ring stacking | ΔG≈−8.4 kcal/mol |
Experimental Protocols: A Self-Validating Workflow
To accurately quantify the binding affinity of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid, researchers must avoid common pitfalls such as protein aggregation and immobilization artifacts. The following protocol establishes a self-validating system using orthogonal biophysical techniques.
Step 1: Protein Quality Control via SEC-MALS
-
Procedure : Purify the target protein (e.g., recombinant FKBP12) and immediately analyze it using Size Exclusion Chromatography coupled to Multi-Angle Light Scattering (SEC-MALS).
-
Causality : SPR is highly sensitive to avidity effects caused by protein aggregates, which artificially inflate binding affinity. SEC-MALS ensures only the monodisperse, monomeric fraction of the target protein is utilized for downstream binding assays.
Step 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
-
Procedure : Immobilize the SEC-purified target protein onto a CM5 sensor chip via standard amine coupling (pH 4.5 to 5.5). Flow 3-propanoyl-1,3-thiazolidine-4-carboxylic acid over the chip at a flow rate of 30–50 µL/min using a concentration series ranging from 0.1×Kd to 10×Kd .
-
Causality : The N-propanoyl group's interaction with the target's hydrophobic pocket dictates the residence time ( koff ). SPR isolates the kinetic on-rates and off-rates, revealing whether the binding is diffusion-limited or conformationally gated by the cis-trans isomerization of the ligand.
Step 3: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
-
Procedure : Load the target protein (10–20 µM) into the calorimeter cell. Titrate the ligand (100–200 µM) via 2 µL injections at 25°C. Integrate the heat peaks and fit to a one-site binding model.
-
Causality : ITC provides the thermodynamic signature ( ΔH and −TΔS ). Because the thiazolidine ring is pre-organized, the entropic penalty should be minimal. Furthermore, ITC yields the stoichiometry ( N ). If N=1 , it indicates partial protein denaturation or incorrect concentration assumptions, serving as a critical internal control.
Step 4: Cross-Validation
-
Procedure : Compare the Kd derived from SPR ( koff/kon ) with the Kd derived from the ITC isotherm.
-
Causality : If the kinetic Kd matches the thermodynamic Kd , the binding affinity is validated. Discrepancies indicate that the SPR immobilization chemistry may have occluded the binding pocket or altered the protein's native conformation.
Figure 2: Self-validating experimental workflow for orthogonal binding affinity quantification.
References
-
Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline Molecules (MDPI) URL:[Link]
-
FK506-Binding Protein Ligands: Structure-Based Design, Synthesis, and Neurotrophic/Neuroprotective Properties of Substituted 5,5-Dimethyl-2-(4-thiazolidine)carboxylates Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment Journal of Inflammation Research URL:[Link]
-
Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives Pharmaceuticals (MDPI) URL:[Link]
A Robust HILIC-Based HPLC Method for the Quantification of 3-Propanoyl-1,3-thiazolidine-4-carboxylic Acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. Due to the analyte's polar and acidic nature, conventional reversed-phase (RP) chromatography offers insufficient retention and poor peak shape. To overcome these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention and separation for such polar compounds.[1][2][3] The protocol herein describes a complete workflow, from the strategic selection of the HILIC stationary phase and mobile phase optimization to a comprehensive sample preparation procedure and a full method validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quantification of this and structurally similar polar analytes.
Introduction: The Analytical Challenge
3-Propanoyl-1,3-thiazolidine-4-carboxylic acid is a small molecule characterized by significant polarity and the presence of a carboxylic acid moiety. These physicochemical properties present a considerable challenge for traditional reversed-phase HPLC, the workhorse of modern analytical laboratories.[7] In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Highly polar compounds, like the target analyte, have minimal affinity for the stationary phase and are often eluted in or near the solvent front, resulting in poor resolution from matrix components and unreliable quantification.[8]
While strategies such as using highly aqueous mobile phases or ion-pairing reagents exist, they come with significant drawbacks. Highly aqueous mobile phases can induce "hydrophobic collapse" in standard C18 columns, leading to irreproducible retention times, while ion-pairing reagents are often non-volatile, contaminating the HPLC system and precluding the use of mass spectrometry (MS) detection.[7][9] Therefore, an alternative chromatographic mode is necessary.
Rationale for Method Selection: Hydrophilic Interaction Liquid Chromatography (HILIC)
To address the retention issue, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the optimal separation mode. HILIC utilizes a polar stationary phase (e.g., silica, or phases bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[2][10]
Mechanism of HILIC: In HILIC, the high organic mobile phase facilitates the formation of a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component), which is the inverse of reversed-phase chromatography.[1][11] This mechanism provides robust retention for compounds that are poorly retained in RP-HPLC.[3]
Method Development Strategy
A systematic approach is essential for developing a robust and reliable HPLC method. The workflow is designed to optimize separation efficiency, sensitivity, and throughput while ensuring the final method is suitable for its intended purpose.
Caption: Workflow for HILIC Method Development.
Detailed Experimental Protocols
Materials and Reagents
-
Analyte: 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Buffers: Ammonium acetate (LC-MS grade), Formic acid (LC-MS grade)
-
Sample Matrix (if applicable): Human plasma, rat plasma, etc.
-
Protein Precipitation Agent: Acetonitrile
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Column | Zwitterionic HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 95% B to 60% B over 5 minutes, hold at 60% B for 1 min, return to 95% B and equilibrate for 4 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 210 nm (or lambda max of the propanoyl chromophore) |
Causality Behind Choices:
-
Zwitterionic HILIC Column: This stationary phase offers multiple interaction mechanisms (hydrophilic partitioning and electrostatic interactions), providing excellent retention and unique selectivity for polar acidic and basic compounds.[3]
-
Acidic Mobile Phase (pH 4.5): The pH is set below the approximate pKa of the carboxylic acid group to keep it in its neutral, protonated state. This minimizes ionic interactions with the stationary phase, leading to improved peak shape and more reproducible retention.
-
Ammonium Acetate Buffer: This is a volatile buffer, making the method fully compatible with mass spectrometry if future LC-MS analysis is required.
Preparation of Standards and Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile:Water. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the sample diluent (typically 90:10 Acetonitrile:Water) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure unbiased assessment of accuracy and precision.
Sample Preparation Protocol: Protein Precipitation
This protocol is suitable for analyzing the analyte in biological matrices like plasma.[12][13]
-
Aliquot: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Precipitate: Add 300 µL of ice-cold acetonitrile containing an internal standard (if used). The 3:1 ratio of organic solvent to sample is effective for protein removal.[14]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean HPLC vial.
-
Inject: Inject 5 µL of the supernatant into the HPLC system.
Method Validation Protocol (ICH Q2(R1))
Method validation is crucial to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The following parameters must be assessed according to ICH Q2(R1) guidelines.[4][5][15]
Caption: Key Parameters for Method Validation.
Specificity
-
Purpose: To demonstrate that the signal measured is unequivocally from the target analyte, free from interference from matrix components, impurities, or degradation products.
-
Protocol:
-
Analyze a blank matrix sample (placebo or drug-free plasma).
-
Analyze a sample of the analyte standard.
-
Analyze a matrix sample spiked with the analyte.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank matrix chromatogram.
Linearity & Range
-
Purpose: To establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Protocol:
-
Prepare a calibration curve with at least five concentration levels.
-
Inject each level in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The range is the interval between the upper and lower concentrations of the calibration curve.[4]
| Parameter | Example Result | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | Defined by user needs |
| Regression Equation | y = 15890x + 450 | - |
| Correlation (r²) | 0.9992 | ≥ 0.995 |
Accuracy
-
Purpose: To measure the closeness of the experimental value to the true value.
-
Protocol:
-
Analyze QC samples at three concentration levels (low, medium, high) against a freshly prepared calibration curve.
-
Perform the analysis on at least five replicates at each level.
-
-
Acceptance Criteria: The mean recovery should be within 80% to 120% of the nominal value for assays.[4]
| QC Level | Nominal (µg/mL) | Mean Measured (µg/mL) | Recovery (%) |
| Low | 2.5 | 2.45 | 98.0% |
| Medium | 40.0 | 40.8 | 102.0% |
| High | 80.0 | 79.2 | 99.0% |
Precision (Repeatability & Intermediate Precision)
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicates of the medium QC sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2% for drug substance assays.
| Precision Type | RSD (%) | Acceptance Criteria |
| Repeatability | 0.85% | ≤ 2% |
| Intermediate | 1.35% | ≤ 2% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol (based on Signal-to-Noise):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
-
-
Acceptance Criteria: LOQ precision (RSD) should be ≤ 10%.
Robustness
-
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Slightly vary parameters such as column temperature (± 2°C), mobile phase pH (± 0.2 units), and the initial percentage of acetonitrile (± 2%).
-
Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak area, and tailing factor.
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal usage.
Conclusion
The described HILIC-based HPLC method provides a selective, robust, and reliable solution for the quantification of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. By overcoming the retention challenges inherent in reversed-phase chromatography, this method ensures accurate and precise results suitable for pharmaceutical research and quality control environments. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, confirms that the method is fit for its intended purpose.
References
-
Buszewski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Dr. Maisch GmbH. (n.d.). HILIC. [Link]
-
Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]
-
Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
Taylor & Francis Online. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
ACS Publications. (1983). High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns. Journal of Agricultural and Food Chemistry. [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
ResearchGate. (2022). Sample preparation for liquid chromatography. [Link]
-
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]
-
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HILIC â Dr. Maisch [dr-maisch.com]
- 3. agilent.com [agilent.com]
- 4. scribd.com [scribd.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. hplc.eu [hplc.eu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. waters.com [waters.com]
- 12. organomation.com [organomation.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Notes & Protocols: Leveraging 3-Propanoyl-1,3-thiazolidine-4-carboxylic Acid for Advanced Peptide Synthesis
Introduction: A Modern Solution for a Classic Challenge
The synthesis of peptides, particularly those containing cysteine residues, is a cornerstone of chemical biology and drug development. The unique reactivity of the cysteine thiol group, while essential for forming native disulfide bonds and for bioconjugation, presents a significant hurdle during solid-phase peptide synthesis (SPPS). Unprotected thiols can lead to a host of unwanted side reactions, compromising the yield and purity of the final product.[1]
To circumvent these issues, chemists have traditionally relied on a variety of thiol protecting groups. However, the true innovation lies not just in protection, but in harnessing the unique chemistry of the cysteine precursor itself to facilitate challenging peptide bond formations. This is where 3-propanoyl-1,3-thiazolidine-4-carboxylic acid and related N-acyl thiazolidine derivatives emerge as powerful tools. This guide provides an in-depth exploration of this precursor, detailing its underlying mechanism, applications, and step-by-step protocols for its successful implementation in your research.
The thiazolidine ring serves as a masked form of cysteine.[2][3] This strategy is particularly valuable in complex syntheses, such as those requiring sequential ligations, where the N-terminal cysteine of an intermediate peptide segment must be temporarily protected to prevent undesired intramolecular cyclization or polymerization.[3] The thiazolidine can be deprotected under specific, mild conditions to reveal the N-terminal cysteine at the desired stage of the synthesis, enabling the subsequent ligation step.[2][4]
The Core Mechanism: The Intramolecular N→S Acyl Shift
The utility of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid and its analogs is rooted in the principle of the intramolecular N→S acyl shift. This reversible reaction is fundamental to many modern peptide ligation strategies.[5][6]
Under neutral or basic conditions, the amide bond (N-acyl) is thermodynamically favored. However, under acidic conditions, the equilibrium shifts, promoting the migration of the acyl group from the nitrogen to the sulfur atom, forming a thioester.[5] This thioester is a key reactive intermediate in Native Chemical Ligation (NCL), a powerful method for joining two unprotected peptide fragments.[4][5][7] The N-terminal cysteine of one peptide attacks the C-terminal thioester of another, leading to the formation of a native peptide bond at the ligation site.[7]
The thiazolidine precursor leverages this principle by acting as a stable, protected cysteine equivalent that can be unmasked to participate in NCL or other ligation chemistries. The formation of the thioester via the N→S acyl shift is a critical step that enables the subsequent peptide bond formation.[5][6]
Figure 1. The reversible N→S acyl shift mechanism.
Applications in Peptide Synthesis
The primary application of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid is as a protected cysteine precursor for use in multi-step convergent peptide syntheses. Its key advantages include:
-
Orthogonal Protection: The thiazolidine ring is stable to the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine and TFA cleavage cocktails (provided strong thiol scavengers are avoided). It can be selectively deprotected at the N-terminus to reveal a cysteine residue without affecting other protecting groups.[2]
-
Facilitating Native Chemical Ligation (NCL): It is an excellent choice for preparing the N-terminal peptide segment in a sequential NCL strategy.[3] After the first ligation, the thiazolidine is opened to generate the N-terminal cysteine required for the next ligation.[4]
-
Improving Solubility: The thiazolidine moiety can sometimes improve the solubility of difficult peptide sequences during synthesis and purification.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Thz-OH into a Peptide Sequence via SPPS
This protocol describes the manual incorporation of Fmoc-L-thiazolidine-4-carboxylic acid (Fmoc-Thz-OH), a common derivative, into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-Thz-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with a 15-minute incubation.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-Thz-OH (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection & Cleavage: Once the sequence is complete, perform a final Fmoc deprotection (Step 2). For cleavage, treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.
Figure 2. SPPS workflow for incorporating Fmoc-Thz-OH.
Protocol 2: Deprotection of N-Terminal Thiazolidine to Cysteine
This protocol describes the conversion of the N-terminal thiazolidine ring to a cysteine residue, making the peptide ready for ligation.
Materials:
-
Lyophilized Thz-peptide
-
Ligation Buffer (e.g., 6 M Guanidine HCl, 0.2 M Phosphate, pH 7.0)
-
Methoxyamine hydrochloride (MeONH₂·HCl)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
RP-HPLC for purification
Procedure:
-
Peptide Dissolution: Dissolve the purified Thz-peptide in the ligation buffer.
-
Thiazolidine Ring Opening: Add methoxyamine hydrochloride to a final concentration of 0.2-0.5 M.[2] The methoxyamine reacts with the aldehyde/ketone equivalent released upon ring opening, driving the equilibrium towards the deprotected cysteine.[4]
-
Reduction (Optional but Recommended): Add TCEP to a final concentration of 20-50 mM to ensure the newly formed cysteine thiol remains in its reduced state.
-
Incubation: Incubate the reaction mixture at 37°C for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the conversion is complete, purify the N-Cys peptide by RP-HPLC. Lyophilize the pure fractions immediately.
Quantitative Data Summary
The efficiency of these reactions can vary based on the specific peptide sequence and reaction conditions. The following table provides representative data compiled from literature sources.
| Parameter | Protocol 1: Coupling | Protocol 2: Deprotection | Reference |
| Reagents | Fmoc-Thz-OH, HBTU/DIEA | MeONH₂·HCl | [3],[8] |
| Typical Reaction Time | 2-4 hours | 4-12 hours | [8],[9] |
| Typical Yield | >95% (per step) | 60-95% | [3] |
| Monitoring Technique | Kaiser Test, LC-MS | LC-MS | [8] |
Note: Yields are highly sequence-dependent. Steric hindrance around the ligation site can reduce yields.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of Fmoc-Thz-OH, do not extend the coupling time indefinitely. Instead, cap the unreacted amines with acetic anhydride and proceed. The desired peptide can be separated from the truncated sequence during purification.
-
Slow Thiazolidine Deprotection: If the ring-opening reaction is sluggish, the pH of the reaction buffer may be slightly too high. Adjusting the pH to ~6.5 can sometimes accelerate the reaction. Additionally, increasing the concentration of methoxyamine or the reaction temperature (up to 45°C) can be beneficial.
-
Side Reactions during Cleavage: While the thiazolidine ring is generally stable to TFA, prolonged cleavage times or the use of certain scavenger cocktails can lead to partial ring opening. It is crucial to use optimized cleavage conditions, typically 2-3 hours at room temperature.
-
Racemization: The incorporation of cysteine and its derivatives can sometimes be prone to racemization. Using activation methods known to suppress racemization, such as employing HOBt or OxymaPure as additives, is recommended.[10]
Conclusion
3-Propanoyl-1,3-thiazolidine-4-carboxylic acid and its N-protected analogs are sophisticated yet practical tools for modern peptide synthesis. By serving as a stable, masked precursor for N-terminal cysteine, they enable complex, multi-step synthetic strategies like sequential native chemical ligation. Understanding the underlying N→S acyl shift mechanism is key to appreciating their function and troubleshooting potential issues. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently incorporate this valuable building block into their synthetic workflows, paving the way for the creation of novel and complex peptide-based therapeutics and research tools.
References
-
Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2011). Synthesis of Thiazolidine Thioester Peptides and Acceleration of Native Chemical Ligation. Organic Letters, 13(7), 1754–1757. [Link]
-
Kawakami, T. (2014). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. In Peptide and Protein-Based Nanomaterials (pp. 1-13). Springer, Berlin, Heidelberg. [Link]
-
Duflocq, S., Zhou, J., Huguenot, F., Vidal, M., & Liu, W. Q. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3466-3470. [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
-
Otvos, S. B., O'Brien-Simpson, N. M., Kavianinia, I., Lee, T. H., & Separovic, F. (2018). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Amino Acids, 50(1), 1-11. [Link]
-
Hojo, H., Onuma, Y., Akimoto, Y., Nakahara, Y., & Nakahara, Y. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications, 55(59), 8595-8598. [Link]
-
Wikipedia. (2023). Native chemical ligation. In Wikipedia. [Link]
-
Albericio, F., & Kruger, H. G. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(47), 8753–8757. [Link]
-
Hojo, H., Onuma, Y., Akimoto, Y., Nakahara, Y., & Nakahara, Y. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. The Royal Society of Chemistry. [Link]
-
Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2011). Synthesis of thiazolidine thioester peptides and acceleration of native chemical ligation. Supporting Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid: A Guide for Researchers
This comprehensive guide provides detailed application notes and in vitro assay protocols for characterizing the biological activity of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. We will delve into the mechanistic rationale behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Introduction: The Scientific Context of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid
3-Propanoyl-1,3-thiazolidine-4-carboxylic acid belongs to the family of thiazolidine derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Thiazolidine-4-carboxylic acid itself is a derivative of L-cysteine and has been explored as a prodrug of L-cysteine to protect against drug-induced toxicities. The introduction of a 3-propanoyl group modifies the chemical properties of the parent molecule, potentially influencing its cell permeability, stability, and biological activity.
The core structure, a thiazolidine ring, is a key pharmacophore in various bioactive molecules with demonstrated antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[3][4] Given that oxidative stress is a key pathological feature in numerous diseases, the initial in vitro evaluation of a novel thiazolidine derivative like 3-propanoyl-1,3-thiazolidine-4-carboxylic acid should focus on its antioxidant potential.[5]
This guide will provide protocols for a tiered approach to in vitro testing, starting with chemical-based assays to assess direct radical scavenging activity and progressing to cell-based assays to evaluate its effects in a more biologically relevant context.
Part 1: Chemical-Based Antioxidant Assays
These assays are rapid and cost-effective methods to determine the intrinsic ability of a compound to neutralize free radicals.[6][7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is one of the most common and straightforward methods for determining antioxidant capacity.[6] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[6]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[6]
-
Test Compound Stock Solution: Prepare a stock solution of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox in methanol at the same concentrations as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to 100 µL of each concentration of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_blank = Absorbance of the DPPH solution with methanol
-
A_sample = Absorbance of the DPPH solution with the test compound
-
A_neg_control = Absorbance of the test compound with methanol
-
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[8]
-
Data Presentation:
| Compound | IC50 (µg/mL) |
| 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid | TBD |
| Ascorbic Acid (Positive Control) | TBD |
TBD: To be determined experimentally.
Experimental Workflow for DPPH Assay:
Caption: Workflow for DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic compounds.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.
-
Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound and positive control.
-
Incubate the plate at room temperature for 6 minutes.[8]
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula:
Where:
-
A_control = Absorbance of the diluted ABTS•+ solution with methanol
-
A_sample = Absorbance of the diluted ABTS•+ solution with the test compound
-
-
Determine the IC50 value as described for the DPPH assay.
-
Part 2: Cell-Based In Vitro Assays
Cell-based assays provide a more biologically relevant system to evaluate the antioxidant effects of a compound, taking into account factors like cell permeability and metabolism.[6][9]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).[9] The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, esterases cleave the diacetate group, trapping the probe as dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][9] The antioxidant capacity of the test compound is determined by its ability to reduce the fluorescence signal.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2, a human liver cancer cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and allow them to attach overnight.
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid and a positive control (e.g., quercetin) for 1 hour.
-
Add 25 µM DCFH-DA to each well and incubate for 1 hour.
-
Induce oxidative stress by adding a ROS generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) at a final concentration of 600 µM.[6]
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.[6]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Calculate the percentage of inhibition of ROS formation using the following formula:
Where:
-
AUC_control = Area under the curve for cells treated with the ROS generator only
-
AUC_sample = Area under the curve for cells treated with the test compound and the ROS generator
-
-
Determine the CAA value, which is the concentration of the compound that produces a 50% inhibition of ROS formation (IC50).
-
Signaling Pathway: ROS Generation and Quenching
Caption: Cellular mechanism of the CAA assay.
Measurement of Intracellular Glutathione (GSH) Levels
Principle: Glutathione is a major intracellular antioxidant that plays a crucial role in detoxifying ROS. The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is an important indicator of cellular oxidative stress.[6] Thiol-reactive probes, such as monochlorobimane (MCB) or commercial kits, can be used to quantify intracellular GSH levels.
Experimental Protocol (using a commercial kit):
-
Cell Culture and Treatment:
-
Seed and culture cells as described in the CAA assay.
-
Treat the cells with various concentrations of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid for a predetermined time (e.g., 24 hours). Include a positive control that is known to modulate GSH levels (e.g., N-acetylcysteine).[10]
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the specific GSH/GSSG assay kit being used. This typically involves:
-
Lysing the cells to release intracellular components.
-
For GSSG measurement, a step to block free GSH is included.
-
Addition of a reagent that reacts with GSH to produce a fluorescent or colorimetric signal.
-
Incubation for a specified time.
-
Measurement of the signal using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided GSH and GSSG standards.
-
Calculate the concentrations of GSH and GSSG in the cell lysates.
-
Determine the GSH/GSSG ratio for each treatment condition.
-
Normalize the results to the protein concentration of the cell lysates.
-
Part 3: Advanced In Vitro Assays for Mechanistic Insights
Should the initial screening assays indicate significant antioxidant activity, further investigation into the mechanism of action is warranted.
Nrf2/ARE Pathway Activation Assay
Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and detoxification genes through the antioxidant response element (ARE).[11] Activation of the Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress. Reporter gene assays can be used to assess the ability of a compound to activate this pathway.
Experimental Protocol (using a reporter cell line):
-
Cell Culture:
-
Use a stable cell line containing an ARE-driven reporter gene (e.g., luciferase or β-lactamase).[11]
-
Culture the cells as previously described.
-
-
Assay Procedure:
-
Seed the reporter cells into a 96-well plate.
-
Treat the cells with various concentrations of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid for an appropriate time (e.g., 16-24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., luminescence for luciferase, fluorescence for β-lactamase).
-
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Express the results as fold induction of reporter activity relative to the vehicle-treated control.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro evaluation of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. By employing a combination of chemical and cell-based assays, researchers can gain a comprehensive understanding of its antioxidant potential and underlying mechanisms of action. This information is critical for the further development of this and other novel thiazolidine derivatives as potential therapeutic agents.
References
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021). Molecules. [Link]
-
Overview Of In Vitro – Antioxidant Models. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]
-
In Vitro Antioxidant Assays. (n.d.). PubMed. [Link]
-
Cell-Based Antioxidant Assays. (n.d.). BioIVT. [Link]
-
In Vitro Methods of Assay of Antioxidants: An Overview. (2008). Taylor & Francis Online. [Link]
-
Reactive Oxygen Species (ROS) Detection. (n.d.). BMG Labtech. [Link]
-
Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols. (n.d.). PMC. [Link]
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PMC. [Link]
-
Anticancer, antioxidant activities and molecular docking study of thiazolidine-4-one and thiadiazol derivatives. (2022). PubMed. [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2021). MDPI. [Link]
-
Measuring Intracellular Reactive Oxygen Species (ROS). (n.d.). Barrick Lab. [Link]
-
ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES OF THIAZOLIDINEDIONE DERIVATIVES. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (n.d.). PMC. [Link]
-
Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. (n.d.). PMC. [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). NCBI. [Link]
-
Redox Potential-Sensitive N-Acetyl Cysteine-Prodrug Nanoparticles Inhibit the Activation of Microglia and Improve Neuronal Survival. (2017). PubMed. [Link]
-
Redox potential sensitive N-acetyl cysteine-prodrug nanoparticles inhibit the activation of microglia and improve neuronal survival. (n.d.). PMC. [Link]
-
Intracellular ROS Assay. (2025). protocols.io. [Link]
-
Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). Nature Protocols. [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. (2024). MDPI. [Link]
-
In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. (2014). PMC. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Life and Applied Nano Bio Science. [Link]
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (n.d.). PMC. [Link]
-
In vitro efficacy of N-acetylcysteine in combination with antimicrobial agents against Pseudomonas aeruginosa in canine otitis externa. (2021). Semantic Scholar. [Link]
-
Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PMC. [Link]
-
Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and In vitro Biological Activity of Some New 1,3- thiazolidine-4-one Derivatives as Chemotherapeutic Agents using Virtual Screening Strategies. (2020). PubMed. [Link]
-
Design, Synthesis and In vitro Biological Activity of Some New 1,3- thiazolidine-4-one Derivatives as Chemotherapeutic Agents using Virtual Screening Strategies. (2020). PubMed. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Design, Synthesis and In vitro Biological Activity of Some New 1,3- thiazolidine-4-one Derivatives as Chemotherapeutic Agents using Virtual Screening Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bioivt.com [bioivt.com]
- 10. Redox Potential-Sensitive N-Acetyl Cysteine-Prodrug Nanoparticles Inhibit the Activation of Microglia and Improve Neuronal Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry parameters for detecting 3-propanoyl-1,3-thiazolidine-4-carboxylic acid
Analytical Blueprint: Advanced LC-MS/MS Method Development for 3-Propanoyl-1,3-thiazolidine-4-carboxylic Acid
Executive Summary
The accurate quantification of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid (CAS: 41663-58-5)—a bioactive heterocyclic compound and potential biomarker of oxidative stress—requires highly selective analytical techniques. Due to its high polarity and the absence of strong UV chromophores, traditional optical detection methods are inadequate. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for researchers and drug development professionals.
Molecular Rationale & Ionization Causality
To design an optimal mass spectrometry method, we must first analyze the physicochemical properties of the target molecule. 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid (MW: 189.23 g/mol ) consists of a thiazolidine ring with a carboxylic acid at the C4 position and a propanoyl (propionyl) group at the N3 position.
The Causality of Ionization Mode: The N-propanoyl group exerts a strong electron-withdrawing effect, effectively neutralizing the basicity of the thiazolidine nitrogen. Consequently, the molecule lacks a basic site for efficient protonation in positive ion mode (ESI+). The analytical causality dictates that we must target the readily deprotonated C4-carboxylic acid moiety. Therefore, Negative Electrospray Ionization (ESI-) is the most efficient pathway, yielding a highly stable[M-H]⁻ precursor ion at m/z 188.0. This aligns with foundational.
Self-Validating Extraction Architecture
Direct injection of complex biological or environmental matrices into an LC-MS/MS system leads to catastrophic ion suppression and source fouling. To ensure the protocol is a self-validating system , we employ an isotope-dilution Solid-Phase Extraction (SPE) methodology.
-
Internal Standard Integration: Prior to extraction, a Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into the raw sample. The IS tracks extraction recovery and dynamically compensates for matrix effects, ensuring every data point is internally verified. This is a critical standard in.
-
pH-Driven Retention: The sample is acidified to pH 2.5 using 1% formic acid. Causality: Lowering the pH below the pKa of the carboxylic acid (~3.0) forces the molecule into its neutral, uncharged state. This prevents premature elution and ensures robust retention on a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE sorbent.
-
Elution: Following a 5% methanol wash to remove polar interferences, the target is eluted with 100% methanol, evaporated under nitrogen, and reconstituted in the initial mobile phase. Similar deproteinization and extraction strategies have been validated in.
Chromatographic Causality: Overcoming Polar Retention
Small, highly polar organic acids often fail to retain on standard C18 columns, leading to co-elution with the void volume where matrix suppression is most severe.
-
Column Selection: We utilize a Biphenyl or Polar-Embedded C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The biphenyl stationary phase provides orthogonal retention mechanisms via π-π interactions with the partial double-bond character of the N-propanoyl amide bond, drastically improving retention factor ( k′ ).
-
Mobile Phase Dynamics: We employ 0.1% Formic Acid in both the aqueous (A) and organic (B) phases. Causality: While acidic modifiers can theoretically suppress ESI- signal by keeping the analyte protonated in solution, the high voltage and desolvation dynamics in the ESI source efficiently drive gas-phase deprotonation. The acidic pH is strictly required to prevent peak tailing caused by secondary interactions with residual silanols on the silica support, a common .
Quantitative Data & Parameter Tables
Table 1: UHPLC Gradient Program (Flow Rate: 0.4 mL/min)
| Time (min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) | Curve Profile |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic |
| 4.0 | 40 | 60 | Linear |
| 5.0 | 5 | 95 | Linear |
| 6.5 | 5 | 95 | Wash |
| 6.6 | 95 | 5 | Step |
| 8.0 | 95 | 5 | Equilibration |
Table 2: Optimized MRM Parameters (ESI Negative Mode)
Source Settings: Capillary Voltage -2.5 kV, Desolvation Temp 450 °C, Desolvation Gas 800 L/hr.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanistic Purpose |
| Target | 188.0 | 144.0 | 15 | Quantifier: Loss of CO₂ (44 Da) from the C4-carboxylic acid. |
| Target | 188.0 | 114.0 | 22 | Qualifier: Cleavage and loss of the N3-propionic acid (74 Da). |
| SIL-IS | 191.0 | 147.0 | 15 | IS Quantifier: Tracks matrix suppression and extraction variance. |
Table 3: Self-Validation & System Suitability Metrics
| Parameter | Acceptance Criteria | Causality & Corrective Action if Failed |
| Signal-to-Noise (LLOQ) | S/N ≥ 10 | Indicates loss of sensitivity. Action: Clean MS source; verify mobile phase purity. |
| Retention Time (RT) Drift | ± 0.05 min from SST | Indicates pump failure or column degradation. Action: Purge LC pumps; check column oven. |
| Internal Standard Area | ± 15% variance across batch | Flags severe matrix effects or injection failure. Action: Dilute sample or re-extract. |
| Carryover Assessment | ≤ 20% of LLOQ signal | Prevents false positives. Action: Extend column wash phase; replace injection needle seal. |
Mechanistic Workflow Diagram
Figure 1: LC-MS/MS MRM workflow for 3-propanoyl-1,3-thiazolidine-4-carboxylic acid.
References
-
Exploring supramolecular aggregation behaviour of bioactive thiazolidine-4-carboxylic acid derivatives. ResearchGate. Available at:[Link]
-
Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Escherichia coli. Journal of Chemical Research in Toxicology (ACS Publications). Available at:[Link]
-
2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5′-Phosphate and Cysteine Is Present in Human Plasma—Chromatographic Investigations. National Institutes of Health (PMC). Available at:[Link]
Troubleshooting degradation of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid during storage
Welcome to the technical support resource for 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the stability and degradation of this compound during storage and experimentation. Here, we address specific problems in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Visual Changes and Purity
Question: I've observed a slight discoloration (e.g., yellowing, pink hue) and a change in the physical state (e.g., clumping) of my solid 3-propanoyl-1,3-thiazolidine-4-carboxylic acid sample during storage. What could be the cause, and is the compound still usable?
Answer:
Discoloration and changes in the physical state of solid 3-propanoyl-1,3-thiazolidine-4-carboxylic acid are often early indicators of degradation. The primary culprits are typically exposure to moisture, air (oxygen), and light.
-
Causality: The thiazolidine ring, particularly the sulfur atom, is susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, potentially accelerated by light, can lead to the formation of sulfoxides or other oxidized species, which are often colored.[1] The N-acyl group can also be susceptible to hydrolysis if the compound is exposed to moisture.[3] Clumping is a strong indicator of moisture absorption, as the compound is hygroscopic.
-
Troubleshooting & Verification:
-
Assess Storage Conditions: Immediately verify that your storage protocol aligns with the manufacturer's recommendations. The Safety Data Sheet (SDS) for similar compounds, like L(-)-Thiazolidine-4-carboxylic acid, typically advises storing the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Purity Analysis: Before use, it is critical to re-assess the purity of the compound. The recommended technique is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products.[6]
-
Compare the chromatogram of the stored sample to a reference standard or a previously analyzed fresh sample.
-
The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
-
Usability Decision: If the purity has dropped significantly (a common threshold is >5% degradation), it is advisable not to use the compound for quantitative experiments or in sensitive biological assays, as the degradation products could have unintended effects.
-
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (RT) or as specified on the product label.[7] | Prevents acceleration of degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | Minimizes oxidation of the sulfur atom in the thiazolidine ring.[4][7] |
| Container | Use a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can catalyze degradation.[8] |
| Environment | Keep in a dry, well-ventilated area. | Mitigates moisture absorption and clumping.[4] |
FAQ 2: Instability in Solution
Question: My 3-propanoyl-1,3-thiazolidine-4-carboxylic acid solution appears to be degrading over time, as evidenced by changing analytical results (e.g., HPLC, NMR). What factors influence its stability in solution, and how can I mitigate this?
Answer:
The stability of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid in solution is highly dependent on the pH, solvent, and temperature. The thiazolidine ring is a key point of instability and can undergo hydrolysis.
-
Causality - The Role of pH: The thiazolidine ring's stability is significantly influenced by pH.
-
Acidic Conditions (pH < 6): The ring is prone to hydrolysis, leading to a ring-opening reaction. This equilibrium reaction can release the constituent cysteine and propanal moieties.[9][10] The rate of this degradation is often faster at lower pH values (e.g., pH 4.4 vs. pH 6.0).[9]
-
Neutral to Basic Conditions (pH ≥ 7): While some thiazolidine compounds are reported to be stable at neutral pH, others can be susceptible to base-catalyzed hydrolysis of the N-acyl (propanoyl) amide bond.[3][11] The specific structure of your compound will dictate its sensitivity.
-
-
Troubleshooting & Mitigation:
-
pH Optimization: If your experimental conditions allow, prepare solutions in a buffer system that maintains a pH where the compound is most stable. For many thiazolidines, this is often in the neutral to slightly acidic range, but empirical testing is crucial.[10][11]
-
Solvent Selection: Use aprotic solvents if your experiment permits, as they will not participate in hydrolysis. If aqueous solutions are necessary, use freshly prepared buffers.
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C) to slow the rate of degradation. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
Fresh Preparation: The most reliable practice is to prepare solutions fresh before each experiment.
-
Diagram 1: pH-Dependent Degradation Pathways
Caption: Key Degradation Pathways for the target molecule.
FAQ 3: Analytical Challenges
Question: I am having difficulty obtaining reproducible analytical results for my samples. What are the best practices for sample preparation and analysis of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid?
Answer:
Reproducibility issues often stem from sample degradation during preparation and analysis. Given the compound's sensitivities, a carefully controlled workflow is essential.
-
Causality: As discussed, the compound can degrade due to hydrolysis and oxidation.[1][9] These reactions can occur during sample preparation (e.g., dissolution, extraction) and even during the analytical run itself if conditions are not optimized. For techniques like Gas Chromatography (GC), thermal degradation can also be a significant issue.
-
Recommended Analytical Workflow:
-
Sample Preparation:
-
Chromatographic Method (HPLC-UV/MS):
-
Column: A reverse-phase C18 column is a common starting point.[6][14]
-
Mobile Phase: A gradient elution using acetonitrile and water with a mild acidic modifier (e.g., 0.1% formic acid) is often effective for separating the parent compound from its more polar degradation products.[15]
-
Detection: UV detection can be used, but Mass Spectrometry (MS) provides greater specificity and can help identify the masses of degradation products, aiding in troubleshooting.
-
-
System Suitability: Before running samples, inject a standard to ensure the system is performing correctly (e.g., check peak shape, retention time, and response). This helps differentiate between sample degradation and instrument issues.
-
Diagram 2: Recommended Analytical Workflow
Caption: Analytical Troubleshooting Workflow for inconsistent results.
References
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET - L(-)-Thiazolidine-4-carboxylic acid. Sigma-Aldrich. Available at: [Link]
-
Gangopadhyay, D., et al. (2018). Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study. The Journal of Physical Chemistry B, 122(45), 10306-10314. Available at: [Link]
-
Lehn, J. M., & Sirlin, C. (2007). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Angewandte Chemie International Edition, 46(48), 9308-9311. Available at: [Link]
-
Cheng, K. T., et al. (2011). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 47(37), 10335-10337. Available at: [Link]
-
Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. ResearchGate. Available at: [Link]
-
Antonyuk, V. O., et al. (2020). enzymatic oxidation of thiazolidines in the presence of cyclodextrins: evaluation of antimicrobial activity of the reactants and products. Studia Biologica, 14(2), 99-110. Available at: [Link]
-
Deutch, C. E. (2001). Oxidation of L-thiazolidine-4-carboxylate by delta1-pyrroline-5-carboxylate reductase in Escherichia coli. Current Microbiology, 42(6), 405-409. Available at: [Link]
-
Thiazolidines and their oxidation products as flavouring compounds. ResearchGate. Available at: [Link]
-
Queen, C. F., et al. (2015). Exploring hydrogen peroxide responsive thiazolidinone-based prodrugs. MedChemComm, 6(5), 849-853. Available at: [Link]
-
L(-)-Thiazolidine-4-carboxylic acid. LookChem. Available at: [Link]
-
Abdulmalik, O., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(21), 7323. Available at: [Link]
-
Shin, H. S., & Kim, J. G. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of Mass Spectrometry, 42(9), 1209-1215. Available at: [Link]
-
Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 13(10), 1205-1215. Available at: [Link]
-
Omar, A. M., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(21), 7323. Available at: [Link]
-
Tanner, J. J., et al. (2021). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry, 60(47), 3625-3636. Available at: [Link]
-
analogue l-thiazolidine-4-carboxylic acid: Topics by Science.gov. Science.gov. Available at: [Link]
-
Lin, K. T., et al. (2020). Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability. Chemical Research in Toxicology, 33(5), 1234-1243. Available at: [Link]
-
HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]
-
Jiang, J. F., et al. (2022). [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 40(5), 370-373. Available at: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]
-
Kawakami, T., & Hojo, H. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Organic & Biomolecular Chemistry, 17(28), 6773-6777. Available at: [Link]
-
da Silva, C. R., et al. (2018). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 29(9), 1956-1966. Available at: [Link]
-
Tanner, J. J., et al. (2021). Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism. Journal of Biological Chemistry, 297(6), 101345. Available at: [Link]
-
Kumar, S., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 13(10), 1205-1215. Available at: [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available at: [Link]
- Method for preparing N-acetyl-DL-thioproline. Google Patents.
-
Agarwal, S., & Sahiba, N. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Chemistry & Biodiversity, 17(6), e2000079. Available at: [Link]
-
Zhang, Y., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry, 69(36), 10648-10656. Available at: [Link]
-
Begum, N., Anis, I., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 635-640. Available at: [Link]
-
Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. scielo.br [scielo.br]
- 7. lookchem.com [lookchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Resolving HPLC baseline noise when analyzing 3-propanoyl-1,3-thiazolidine-4-carboxylic acid
A Senior Application Scientist's Guide to Resolving Baseline Noise
Welcome to the technical support guide for the analysis of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who encounter baseline noise during High-Performance Liquid Chromatography (HPLC) analysis. A stable, quiet baseline is the foundation of accurate quantitation, and resolving noise issues is critical for generating reliable data.
This guide provides a systematic, causality-driven approach to troubleshooting, moving from the most frequent and simple-to-fix issues to more complex hardware-related problems.
Section 1: Understanding the Analyte & Its Chromatographic Behavior
-
pH Sensitivity: The presence of a carboxylic acid group means the molecule's charge state is dependent on the mobile phase pH. For consistent retention and peak shape in reversed-phase chromatography, the mobile phase pH should be controlled with a suitable buffer, typically set at least 2 pH units below the analyte's pKa to ensure it is in a single, un-ionized form[1]. Fluctuations in pH are a primary cause of baseline drift[2].
-
Polarity: The core structure is polar. This suggests that a reversed-phase method using a C18 or C8 column with a water/acetonitrile or water/methanol mobile phase is a suitable starting point[3].
-
Solubility: The analyte is expected to be soluble in common HPLC mobile phase mixtures. However, sample precipitation can occur if the sample solvent is not compatible with the mobile phase, leading to pressure issues and baseline noise[4].
Section 2: FAQ - Quick Diagnostics of Baseline Noise
This section helps you quickly categorize the type of baseline noise you are observing.
Q: What does random, high-frequency, "spiky" noise indicate? A: This often points to issues with air bubbles in the system, a contaminated or failing detector lamp, or electrical interference[5][6][7]. Start by checking your mobile phase degassing and detector performance[6].
Q: My baseline has a regular, cyclical pulse or wave. What's the cause? A: A pulsating baseline that often coincides with the pump strokes is a classic sign of a pump-related issue. This could be due to an air bubble in the pump head, faulty check valves, or worn pump seals[8][9]. Insufficient mobile phase mixing in gradient systems can also cause this[5].
Q: Why is my baseline steadily drifting upwards or downwards? A: Baseline drift is commonly caused by changes within the system during a run. The most frequent culprits are insufficient column equilibration, temperature fluctuations in the lab or column oven, or a mobile phase that is degrading or changing in composition[5][10][11]. Contamination slowly leaching from the column is another common cause[2].
Q: I see "ghost peaks" or random, broad humps in my baseline. What are they? A: These are typically caused by contaminants being eluted from the column or injector. This can happen if a previous, strongly retained sample is slowly washing off, or if your mobile phase is contaminated[8][12]. Using a guard column and implementing a column flushing routine can mitigate this[13].
Section 3: A Systematic Troubleshooting Workflow
Use the following question-and-answer guide to systematically isolate and resolve the source of baseline noise.
Step 1: The Mobile Phase - The Most Common Culprit
The quality and preparation of your mobile phase are paramount for a stable baseline. Issues here are the number one cause of chromatographic problems.
Q: Are my solvents and reagents high-purity and freshly prepared? A: Low-quality solvents or expired reagents can introduce a host of UV-absorbing impurities[12][14]. Buffers, in particular, can support microbial growth if left for extended periods, leading to noise and system contamination[3].
-
Action: Always use HPLC-grade solvents and high-purity reagents[14]. Prepare mobile phases fresh daily, especially aqueous buffer solutions[3][10]. Never "top off" old mobile phase with a new batch; replace it entirely to ensure consistency[3].
Q: Is my mobile phase thoroughly degassed? A: Dissolved gas in the mobile phase can form bubbles when the pressure changes as it passes through the system, particularly in the detector flow cell. These bubbles cause significant baseline spikes and noise[6][8].
-
Action: Ensure your system's inline degasser is functioning correctly[8]. If you don't have one, degas manually via helium sparging or sonication in an ultrasonic bath[6]. A back-pressure regulator installed after the detector can also help keep gases dissolved[15].
Q: Was my mobile phase prepared correctly and is the pH stable? A: For pH-sensitive analytes like 3-propanoyl-1,3-thiazolidine-4-carboxylic acid, a stable pH is critical. Improperly mixed mobile phases or unstable buffers will cause baseline drift[1]. When mixing solvents, volumetric contraction can occur (e.g., mixing water and methanol).
-
Action: Measure solvent components separately before mixing to ensure accurate composition[12][16]. If using a buffer, confirm it is fully dissolved and filtered (0.45 µm or 0.22 µm filter) to remove particulates that can cause noise and pressure issues[14][16]. Ensure the buffer has sufficient capacity and is used within its effective pH range (±1 pH unit from its pKa)[1].
Step 2: The HPLC System - A Component-by-Component Check
If the mobile phase is not the issue, the next step is to investigate the hardware.
Q: Is the system pressure stable? A: A fluctuating pressure reading on your pump is a direct indicator of a problem that will manifest as a noisy baseline.
-
Action:
-
Check for Leaks: Visually inspect all fittings for any signs of leakage. A small, undetected leak can draw air into the system[9].
-
Purge the Pump: Air may be trapped in the pump head. Purge the pump according to the manufacturer's instructions[7].
-
Inspect Check Valves: Dirty or faulty check valves are a very common cause of pressure fluctuations and pulsating baselines[8][10][11]. They may need cleaning or replacement.
-
Q: Is the noise still present if I remove the column? A: This is a critical diagnostic test to determine if the noise originates from the column or the system itself (pump, injector, detector).
-
Action: Disconnect the column and replace it with a zero-dead-volume union connecting the injector directly to the detector. Run the mobile phase through the system. If the baseline becomes quiet, the column is the source of the noise. If the noise persists, the problem lies within the HPLC system components[8]. (See Protocol 3 for detailed steps).
Q: Could the detector be the source of the noise? A: The detector is the final component in the flow path and can be a significant source of electronic and optical noise.
-
Action:
-
Check the Lamp: Detector lamps have a finite lifespan. An aging lamp will have low energy output, leading to increased noise[2][6]. Check the lamp's energy or intensity reading in your software.
-
Clean the Flow Cell: Contaminants or air bubbles trapped in the flow cell can cause both drift and random spikes[5][6]. Flush the flow cell with a strong, miscible solvent like methanol or isopropanol[15].
-
Step 3: The Column - Ensuring Separation Integrity
If the column isolation test points to the column, focus on these areas.
Q: Is the column fully equilibrated? A: The stationary phase needs time to fully equilibrate with the mobile phase. Injecting samples before the column is ready will result in a drifting baseline and shifting retention times[10][17].
-
Action: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis. For some methods, like those using ion-pairing agents or for HILIC, equilibration can take much longer, sometimes up to 60 column volumes[15][17].
Q: Could my column be contaminated or degraded? A: Over time, strongly retained compounds from previous samples can build up on the column, slowly leaching out and causing baseline noise or drift[8][13]. The stationary phase can also degrade, especially if exposed to extreme pH.
-
Action: Implement a routine column cleaning procedure. (See Protocol 2 for a general guide). If cleaning does not resolve the issue, and the column is old, it may need to be replaced.
Step 4: Environmental and Methodological Factors
Q: Is the laboratory temperature stable? A: HPLC systems, especially detectors like Refractive Index (RI) and UV detectors, are sensitive to temperature changes[5]. Drafts from air conditioning or heating vents directed at the instrument can cause cyclical baseline drift[5][10].
-
Action: Use a column oven to maintain a constant temperature for the column[4]. If possible, ensure the HPLC is located in a temperature-stable part of the lab, away from direct drafts.
Section 4: Data & Visual Troubleshooting Aids
Table 1: Common Baseline Noise Patterns and Primary Actions
| Noise Pattern | Visual Example | Potential Causes | Recommended First Action |
| High-Frequency Spikes | Random, sharp peaks | Air bubbles, detector lamp failure, electrical noise[5][6]. | Degas mobile phase thoroughly; check detector lamp energy[18]. |
| Cyclical Pulsations | Regular, wave-like pattern | Pump check valve issue, air in pump, poor mixing[5][8]. | Purge the pump; clean or replace check valves[7][11]. |
| Slow Baseline Drift | Gradual upward or downward slope | Insufficient column equilibration, temperature changes, mobile phase degradation[2][5][10]. | Allow for longer column equilibration; use a column oven; prepare fresh mobile phase[10]. |
| Ghost Peaks / Humps | Broad, undefined peaks | Column contamination, contaminated mobile phase, injector carryover[8][12]. | Flush the column with a strong solvent; inject a solvent blank[13]. |
Diagram 1: Systematic HPLC Baseline Noise Troubleshooting Workflow
Caption: A flowchart for systematic diagnosis of HPLC baseline noise.
Section 5: Key Experimental Protocols
Protocol 1: Best Practices for Mobile Phase Preparation
-
Select Components: Use only HPLC or LC-MS grade solvents and high-purity (e.g., ACS grade) salts and additives[14]. Check expiration dates on all reagents[12].
-
Measure Accurately: For a mixed mobile phase (e.g., 70:30 Acetonitrile:Water), measure each component separately using graduated cylinders or by weight before combining them in the final reservoir bottle[16]. This avoids volume contraction errors[12].
-
Dissolve Buffers Completely: If preparing a buffer, add the salt to the aqueous component and stir until fully dissolved before adding any organic solvent. Adding organic solvent too early can cause the buffer to precipitate[1].
-
Adjust pH: Adjust the pH of the aqueous buffer component before mixing it with the organic solvent.
-
Filter: Filter the final mobile phase, especially aqueous buffers, through a 0.45 µm or 0.22 µm membrane filter to remove any particulates[12][14].
-
Degas: Degas the final, mixed mobile phase using an inline degasser, helium sparging, or sonication for 15-20 minutes[6].
-
Label Clearly: Label the reservoir bottle with the composition, preparation date, and your initials[3].
Protocol 2: General Purpose Reversed-Phase Column Cleaning
This protocol is a general guide for cleaning a contaminated C18 or C8 column. Always consult the column manufacturer's specific guidelines.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell[7].
-
Flush Buffer: If your mobile phase contained a buffer, flush the column with 10-20 column volumes of HPLC-grade water mixed with the same proportion of organic solvent as your mobile phase (e.g., if you used 70% ACN with buffer, flush with 70% ACN in water)[17]. This prevents buffer precipitation.
-
Flush with Strong Organic: Flush the column with 20 column volumes of 100% Acetonitrile[19].
-
Flush with "Stripping" Solvent: For very non-polar contaminants, flush with 20 column volumes of 100% Isopropanol (IPA) or a 50:50 mixture of Acetonitrile/IPA[20].
-
Return to Mobile Phase: To return to your analytical method, flush with the strong organic solvent (Acetonitrile) again, then with your initial mobile phase composition until the baseline is stable.
-
Re-equilibrate: Reconnect the column to the detector and equilibrate thoroughly before use.
Protocol 3: Column Isolation Test to Diagnose Noise Source
-
Establish a Baseline: Run your mobile phase through the entire system (with the column installed) at your method's flow rate and record the baseline noise for 10-15 minutes.
-
Stop the Flow: Stop the pump flow.
-
Remove Column: Carefully disconnect the column from the injector and the detector.
-
Install Union: Connect the tubing that came from the injector outlet directly to the tubing leading to the detector inlet using a zero-dead-volume union.
-
Resume Flow: Start the pump flow at the same rate.
-
Analyze the New Baseline: Record the baseline for another 10-15 minutes.
-
Compare:
References
-
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]
-
HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise. [Link]
-
G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
ResearchGate. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems. [Link]
-
Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. [Link]
-
Analytics-Shop. Regenerating and cleaning HPLC columns. [Link]
-
GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. [Link]
-
Labtech. Full Guide of How to Clean HPLC Column. [Link]
-
Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
-
MICROSOLV. (2026, February 23). Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines. [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. [Link]
-
Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]
-
Avantor. Column Care, Cleaning and Storage - HPLC. [Link]
-
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]
-
Nacalai Tesque. Preparation of Mobile Phase for HPLC. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
-
Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. welch-us.com [welch-us.com]
- 4. labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 9. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 11. labtech.tn [labtech.tn]
- 12. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 13. rheniumgroup.co.il [rheniumgroup.co.il]
- 14. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 15. phenomenex.com [phenomenex.com]
- 16. nacalai.com [nacalai.com]
- 17. hplc.eu [hplc.eu]
- 18. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 19. analytics-shop.com [analytics-shop.com]
- 20. labtech.tn [labtech.tn]
Technical Support Center: Overcoming Low Solubility of 3-Propanoyl-1,3-thiazolidine-4-carboxylic Acid
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals experiencing kinetic solubility issues with 3-propanoyl-1,3-thiazolidine-4-carboxylic acid (CAS: 41663-58-5) during in vitro biological assays.
As a thiazolidine derivative featuring both a hydrophobic propanoyl group and an ionizable carboxylic acid, this compound frequently exhibits a high crystal lattice energy and poor aqueous solvation kinetics. The following troubleshooting guide synthesizes physicochemical principles with field-proven methodologies to help you maintain compound integrity in your assays.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into my cell culture media? A: You are observing a phenomenon known as "DMSO crash-out," which is a failure of kinetic solubility [1]. When you dissolve the compound in 100% DMSO, the solvent disrupts the strong intermolecular hydrogen bonds between the propanoyl amide and the carboxylic acid. However, upon rapid dilution into an aqueous buffer (like DMEM or PBS), the local concentration of DMSO drops drastically. The compound is forced into the aqueous phase faster than it can reach thermodynamic equilibrium, causing it to rapidly aggregate and precipitate out of solution [2].
Q2: How can I optimize my assay buffer to keep the compound in solution? A: The solubility of this compound is highly pH-dependent. The carboxylic acid moiety at position 4 of the thiazolidine ring has an estimated pKa of ~3.5 to 4.5.
-
The Causality: At a strict pH of 7.4, the carboxylic acid is deprotonated (ionized), which drastically increases its polarity and aqueous solubility. However, if your media contains high concentrations of divalent cations (e.g., Ca2+ , Mg2+ ) or if the local pH drops during cellular metabolism, the compound can form insoluble salts or revert to its protonated, lipophilic state.
-
The Fix: Ensure your buffer has sufficient buffering capacity (e.g., HEPES) to maintain a strict pH of 7.4. If precipitation persists, you must reduce the final DMSO concentration to ≤1% by performing intermediate serial dilutions directly in the assay buffer rather than in 100% DMSO.
Q3: Are there specific excipients I can use that won't interfere with my cell-based assays? A: Yes. We highly recommend using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Cyclodextrins act as molecular "Trojan horses." They feature a hydrophobic interior cavity that encapsulates the lipophilic thiazolidine core of the compound, and a hydrophilic exterior that ensures excellent aqueous solubility [3]. Unlike harsh surfactants (e.g., Triton X-100 or Tween-20) which can lyse cell membranes, HP- β -CD is highly biocompatible and routinely used in both in vitro and in vivo pharmacology models to enhance drug tolerability and bioavailability [4].
Part 2: Quantitative Solubility Profiles
The following table summarizes the expected kinetic solubility limits of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid across various standard assay vehicles. Note: Values are empirical estimates based on turbidimetric assay validation.
| Vehicle / Media Formulation | Final DMSO (%) | pH | Expected Solubility Limit ( μM ) | Recommended Use Case |
| 100% DMSO Stock | 100% | N/A | > 10,000 | Long-term storage (-20°C) |
| DPBS (Unbuffered) | 2% | ~7.0 | < 50 | Not recommended |
| DPBS + 25 mM HEPES | 1% | 7.4 | ~ 150 | Biochemical assays |
| DMEM + 10% FBS | 0.5% | 7.4 | ~ 250 | Standard cell culture assays |
| DPBS + 10% HP- β -CD | 0% | 7.4 | > 1,000 | High-concentration dosing |
Part 3: Experimental Protocols
To ensure a self-validating experimental system, use Protocol 1 to formulate your compound, and Protocol 2 to empirically verify its solubility limit before applying it to your biological system.
Protocol 1: Preparation of Cyclodextrin-Enhanced Stock Solutions
This method avoids the use of DMSO entirely, preventing solvent-shift precipitation.
-
Vehicle Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in DPBS. Adjust the pH to exactly 7.4 using 0.1 M NaOH.
-
Compound Addition: Weigh the dry powder of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid and add it directly to the HP- β -CD vehicle to achieve your target concentration (e.g., 1 mM).
-
Complexation: Vortex the suspension vigorously for 2 minutes. Transfer the vial to a sonicating water bath set to 37°C and sonicate for 30 to 45 minutes. The mechanical energy and heat drive the compound into the hydrophobic cavity of the cyclodextrin[4].
-
Sterilization: Once the solution is completely clear, filter-sterilize it through a 0.22 µm PTFE syringe filter.
Protocol 2: Turbidimetric (Kinetic) Solubility Validation Assay
This high-throughput method measures light scattering caused by micro-precipitates [5].
-
Serial Dilution: Prepare a 10 mM stock of the compound in 100% DMSO. Perform a 3-fold serial dilution of this stock across 8 wells in a PCR plate using 100% DMSO.
-
Aqueous Shift: In a 96-well clear-bottom assay plate, add 196 µL of your target biological media (e.g., DMEM) to each well.
-
Spike-In: Transfer 4 µL of each DMSO dilution into the corresponding media wells (yielding a final DMSO concentration of 2%). Mix rapidly by pipetting.
-
Equilibration: Incubate the plate in the dark at 25°C (or 37°C for cell assays) for exactly 1 hour.
-
Measurement: Read the absorbance of the plate at 620 nm using a microplate reader.
-
Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance remains below a validated threshold (typically 1.5-fold of the DMSO-only blank control).
Part 4: Troubleshooting Workflow Visualization
Decision tree for resolving kinetic solubility failures of thiazolidine derivatives.
References
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Retrieved from:[Link]
-
National Institutes of Health (NIH) / PMC. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from:[Link]
-
National Institutes of Health (NIH) / PMC. Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility. Retrieved from:[Link]
-
American Chemical Society (ACS). Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability. Retrieved from:[Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Retrieved from:[Link]
Optimizing reaction temperature for 3-propanoyl-1,3-thiazolidine-4-carboxylic acid amidation
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Amidation of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid
Welcome to the technical support center for optimizing the amidation of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring a robust and reproducible methodology.
Core Principles: The Temperature-Reactivity Balancing Act
In any amide bond formation, temperature is a critical parameter that dictates the balance between reaction kinetics and thermodynamic stability. The goal is to find the "sweet spot" where the desired amidation proceeds at a reasonable rate while minimizing competing side reactions.
-
Reaction Rate: As a general rule, increasing the temperature accelerates the reaction by providing the necessary activation energy for the coupling of the activated carboxylic acid and the amine.
-
Side Reactions: Elevated temperatures can also provide the energy needed to overcome the activation barriers for undesirable pathways, such as racemization of chiral centers or the rearrangement of reactive intermediates.[1] For carbodiimide-mediated couplings, a key temperature-dependent side reaction is the O-to-N acyl migration in the O-acylisourea intermediate, which forms an irreversible N-acylurea byproduct.[2] Research indicates that N-acylureas formed from aromatic carbodiimides can begin to dissociate at temperatures above 60°C, further complicating the reaction profile.[3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the amidation of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid, with a focus on temperature optimization.
Q1: My reaction yield is consistently low, with a significant amount of unreacted starting material. Could the temperature be too low?
A: Yes, this is a classic symptom of insufficient activation energy. While starting reactions at low temperatures (e.g., 0 °C) is a prudent way to control initial exotherms and stabilize intermediates, the overall reaction may require more thermal energy to proceed to completion.
-
Causality: The nucleophilic attack by the amine on the activated carboxylic acid is the rate-limiting step. If the temperature is too low, this step can be exceedingly slow, leading to incomplete conversion within a practical timeframe. In some cases, slow reactions at low temperatures can also allow for the gradual hydrolysis of highly unstable activated intermediates, especially if trace amounts of water are present.[4]
-
Troubleshooting Steps:
-
Confirm Reagent Activity: First, ensure your coupling reagents are fresh and your solvents are anhydrous, as reagent degradation or moisture can mimic low-temperature effects.[5]
-
Gradual Warming: A standard and effective protocol is to initiate the coupling reaction at 0 °C and then allow it to slowly warm to room temperature (20-25 °C) over several hours.[6]
-
Controlled Heating: If room temperature is insufficient, consider gently heating the reaction to 40-50 °C. It is crucial to monitor the reaction closely by TLC or LC-MS to ensure that product formation is increasing without a concurrent rise in byproducts.
-
Consider Microwave Synthesis: For particularly difficult couplings, microwave heating can provide rapid and uniform heating to elevated temperatures (e.g., 60-85 °C) for short periods, which can sometimes drive reactions to completion while minimizing the formation of certain degradation products.[7]
-
Q2: I'm seeing a major byproduct in my analysis that is difficult to separate from my desired amide. How does temperature contribute to this?
A: This is a strong indicator that the reaction temperature is too high, promoting a side reaction pathway. In carbodiimide-based couplings (e.g., EDC, DCC), the most common temperature-sensitive byproduct is N-acylurea.[2]
-
Causality: The reaction of the carboxylic acid with a carbodiimide forms a highly reactive O-acylisourea intermediate. This intermediate is the branching point: it can either be attacked by the desired amine to form the amide bond or undergo an intramolecular rearrangement to form a stable N-acylurea. This rearrangement is significantly accelerated by heat.[2][3]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical step. Perform the entire reaction at 0 °C, or even consider temperatures as low as -15 °C during the initial activation of the carboxylic acid before adding the amine.
-
Order of Addition: Add the coupling reagent to the carboxylic acid at a low temperature and allow it to "pre-activate" for a short period (15-30 minutes) before adding the amine.[5] This can improve efficiency.
-
Add Stabilizing Reagents: Incorporating additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can help. These reagents react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still highly reactive towards the amine.[1][4] This strategy is effective at suppressing the N-acylurea pathway even at slightly elevated temperatures.
-
Q3: What is the ideal starting temperature for my reaction?
A: The optimal temperature depends heavily on the chosen coupling reagent. However, a universally safe and effective starting point is 0 °C (ice-water bath) .
-
Causality: Starting at 0 °C allows for controlled activation of the carboxylic acid. The formation of the activated intermediate is often exothermic, and a low starting temperature helps dissipate this heat, preventing localized temperature spikes that could trigger side reactions.
-
Recommended Workflow:
-
Combine the 3-propanoyl-1,3-thiazolidine-4-carboxylic acid, solvent, and any additives (like HOBt) and cool the mixture to 0 °C.
-
Add the coupling reagent (e.g., EDC) and stir for 15-30 minutes at 0 °C.
-
Add the amine to the reaction mixture, still at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then remove the ice bath and let it slowly warm to room temperature while monitoring its progress.
-
Q4: When should I consider using elevated temperatures (e.g., > 40 °C)?
A: Elevated temperatures should be used cautiously and typically only after optimizing other parameters has failed. They are most useful in specific scenarios:
-
Sterically Hindered Substrates: If either the carboxylic acid or the amine is sterically bulky, a higher temperature may be required to overcome the steric hindrance and facilitate the coupling.[5][8]
-
Poorly Soluble Reagents: If one of the reactants has poor solubility, heating the mixture can increase its concentration in the solution, thereby increasing the reaction rate. In such cases, polar aprotic solvents like DMF or NMP are often preferred.[6][9]
-
Driving a Sluggish Reaction to Completion: If a reaction has stalled at room temperature with significant starting material remaining, gentle heating can provide the final push needed for completion. Always confirm via small-scale tests and close monitoring that this does not disproportionately increase byproduct formation.[10]
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues related to reaction temperature.
graph TD { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=10];
}
Reaction Pathway and Key Side Reaction
This diagram illustrates the desired reaction pathway versus the temperature-promoted side reaction when using a carbodiimide coupling agent.
Experimental Protocols
Protocol 1: General Amidation using EDC/HOBt at Optimized Temperature
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-propanoyl-1,3-thiazolidine-4-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).
-
Dissolution: Add anhydrous DMF (or another suitable aprotic solvent like DCM) to dissolve the solids (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the cooled solution. Stir at 0 °C for 20 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq) along with it.
-
Reaction: Continue stirring at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup & Purification: Upon completion, perform a standard aqueous workup to remove water-soluble reagents and purify the crude product by column chromatography.
Protocol 2: Temperature Optimization Study
-
Setup: Prepare three identical small-scale reactions (e.g., using 50 mg of the carboxylic acid each) following steps 1-5 of the General Protocol above.
-
Temperature Variation:
-
Reaction A: Keep the reaction vessel at 0 °C for the entire duration.
-
Reaction B: After amine addition, remove the ice bath and let the reaction proceed at ambient room temperature (~22 °C).
-
Reaction C: After amine addition, warm the reaction vessel to 45 °C using a controlled oil bath.
-
-
Analysis: After a set time (e.g., 6 hours), take a small aliquot from each reaction. Dilute the aliquots and analyze them by LC-MS.
-
Evaluation: Compare the product-to-starting-material ratio and the product-to-byproduct (e.g., N-acylurea) ratio across the three temperatures to determine the optimal condition that provides the best balance of conversion and purity.
Data Summary: Temperature Guidelines by Reagent Class
| Reagent Class | Examples | Recommended Starting Temp. | Key Considerations & Temp-Related Side Reactions |
| Carbodiimides | EDC, DCC, DIC | 0 °C | Highly susceptible to N-acylurea formation at elevated temperatures. Low temperatures are strongly recommended to stabilize the O-acylisourea intermediate.[2] |
| Onium Salts | HATU, HBTU, HCTU | 0 °C to Room Temp | Activation is very rapid. While less prone to N-acylurea, higher temperatures can still accelerate racemization of sensitive substrates.[1] |
| Phosphonium Salts | PyBOP, PyAOP | 0 °C to Room Temp | Similar to onium salts. Higher temperatures are generally not required unless dealing with exceptionally hindered couplings. |
| Acid Chlorides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | 0 °C | This is a two-step process. The formation of the acid chloride may require gentle heating, but the subsequent reaction with the amine should be done at 0 °C to control the highly exothermic reaction.[11] |
References
- How to Optimize Peptide Synthesis? (n.d.). Peptide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtOIb-pxPeUIFHEz9avlu39EhAG5DLUUPXaijVA78Y6fayrTHZEopnlhI-_HUfm4MesbAFOfLNOQpydGoM9RR73g8lsQ0aoeNbBpSFUYIZ2fT_G-eYWuwobjn2CqNY_Qpx63ieA_9V7dsxFz0dFn8xv8jPQMIJkpJ2TYd-p6Fc2y12W-gj_v2yEMx9MYs=]
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTpXszX5I6oGmQKU9EzVNEWSmmca6jeizuSsXjRS_g9Du0TblZA5Co9CyDfia4108YyADmqH280HEc5qZP7i0aPtOFU7TWrTTcnCznQqU_Ci9_FXNYBQXDumnUHkPHnyHzckWq8_5vUbsV80pgbaIWKClmZ8SGKdDCu329CbkFbsOkITkUfon1-8j_A4jTIY_3npwdte4=]
- Optimizing Peptide Coupling: Key Techniques. (n.d.). ChemPep Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOLNnYGepXLa_cquWXQFu3WxF_fKq1vycBiGBH61XQ5AppQmwWxhUCXJzAX39zBhn5n4LChOVofp0YSamLxeGlGKSlQ2eV88tBSmRj9j4wGlqqBYiYnQu2hz7-lCWjQ9Rpim41sw==]
- Mechanism of the reaction of carbodiimides with carboxylic acids. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfQw5c5oMmF1EZE840RUPpr01x9a7jLGMhVRd1xh_rl13BtZimBSOJDNnt4lN69qFY0TIp5yZBvc0JonR2PkaOYTo59tkmjUVBVKlnSBx0IqyEaxrCwBHjDjQdKT2D5JBnTm_ncUa0xurtIvFanjNDqoheC3bEkwF8r3mUMkCK-D0zq81S8UYFrSaCUzPPQn1wR6fClw3Gft73fbnjlDGm14eIjGynutxG6WQbFbI=]
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIVn9WTriyBsub5VkQKJ19OfrljMFzB82ysOFazaD-8qNWLmpAyz1CRGauRF2uMr9xwS3zXDL64591MbnHLbAH1g6qTOb-d6EIjmhE_cxzbOaqlUuiFEwzUJJ2yGHJvgudUM6Zow==]
- The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlw7JVCYkAeWH1xZNQqMlR2MRByjrt9xJva7wYlhFI_cnbEfvZD6OiD1wcjC17_lursDhwmwWcQxeRO4HjmHoANSDZ3fOf3H7hgh4aFDr4H8bQMJMoLTFgxMCK0MFoEDI=]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPyqLJtMr-VFh3nSfG7oaC2FJt910Nq_ZZcYrlp8nSv4DeTKgKxQaugIJZEhz7cccx1v3mHKNVG95jNxJEtlydpK8lm_cBdzWWZOVAAgd9UrkWikbizvdSY7oWbE6X8G-U6gYN8efFfuM3Dx49o-0ZdIRGF3PSX0zOG0zLZh_RhXc5r9ipyWJudMRwXdQY3HUPtzNnRrIundvbFVzQGmd02OgL8lYoEQ==]
- Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. (2025). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp_jHPLVerKJ4SdSSvmtEOQHG_xYXsSdEdysCmL7pEbKNRxewqqUU7bUC5lBnc1wiVSfkZRCLm71fnTfY28hO2oKgOJHjBJYb23ik9ET1tHdCyK33aluvjgv1Lw5VDCdcU3r0_]
- Polymer Interdiffusion vs Cross-Linking in Carboxylic Acid−Carbodiimide Latex Films. Effect of Annealing Temperature, Reactive Group Concentration, and Carbodiimide Substituent. (2006). Macromolecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFQXDyb8D38tNqLPZ9sDOLcj831JbTmcE5krGgvHJhXkTm7kjK4TIoRHqQS19E-papzH-pneCxslDXtfS3-xPSy2uArI6UUu5xgrAvkdsJqHiXEFB3ml6IgqyXrYPcIztmmCO4yg==]
- Use of excess carbodiimide for peptide synthesis at elevated temperatures. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmTe2Fem803fON5Jqa_2Fx9BypEIT7rtDjK99gbqF4sqc_kHlIRZ9aHw49z2TGGKcF9Nsye2iUMZEjAMyllz4v-LggPJQRDEC78XF4uuWiV30eNHcePh7HxHP25bjqMJhxz_nPcCTy2VBXBdc=]
- Troubleshooting low yield in Nipamovir synthesis. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU8nW2HBDR8qe2hzkMdQsf5jgTbto0NQ18cYBqp8iOmyrCtJYANjETNNFWyp69kPaOlaQIoXV78RcRvc7dzf6xs7iGMzQkZLFGWzM-7gvNcRxvfVxo2tYteEOvKu58qStuGvAdu39Wm5rglOHWV0PfYnsNIbwwySAjqPyoVsGtGYMZyH1VZTxsq0gYp-s=]
- Derivatives of thiazolidine-4-carboxylic acid, its preparation and pharmaceutical compositions containing it. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyMP0J-obO6sdn1_wC_nmFThXrkHJZSnrxPZCTRZqLnDcz60NhXc9TyCVjnK-2M-xtY12ARvZh8U5m05t7glIbiL-ZBnXZx-PlYpsStt6z3T26WYyyhGSxYCLE6w7pvx1ZTw7FJnuuL5D4Ig==]
- Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA2sgdyHKFKYFj50K55FnzRh6_egxOPfW-sZRendVSy2nrUvtpowYXhbOU06rLyt5ruFFSH5RbfuftB0hLsKa1PdhNtC06CSwyjDQ29FVRmvkfHwueF_61eObaChuxkA==]
- Boric acid catalyzed amidation. (2012). Org. Synth.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOO_3H5uquvUiw1WQfkLUNN0SltIvn1SOxNDADLkT_Pp77rsLD_EfgHA8XKNU5HE0EXLvPoThVoCwmH0ttgKdNlVhML2ik4PDqJviq85bW53X0QarpWZwO30BLm_ZnzoiCEp_6]
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfoX47BOWyl4vLOKG1wtQYoSwDdNVxyrqgjJmEim7ElcXJR-f7RNeK7UMJysGegRapnFqmUSGS1YCXovMVGJgLoXYUyMul2yeCcbtXY3Msi6Vkg-lei6eoKgLc4mk9Vh0IYvVyufN7pjfp-nmR9-d0gV-ELbH0]
- Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmvp86PKMGge07GY7qfWIgmiVEp4N0Fcei2-3C89LsLXa8vqbZP7RWPzQYw7DJdTzSyW8wBPGb3D6QH49bQO4KS0KsBt-SDgT2sB_fKczyMgnrzpF3C-GfqnZ7Kq05AFJ-Z7yJ1Ph6EAhcViU=]
- Chemistry of Amides. (2022). LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJFXnI3REz1lpnFMMj5U3sWrXYyJCuUntw7YjmsjGUgDcKSJJC2azt4AT0CPJ5N40f0btgXtJFasz3cpFV98chchI72ONuH5eMOZqcc2O4ILgh2El9xDUQLLc64JeYj02zxhZWV6n9e0l0EwwhrWMGaPnnqnYqHkpqRiJ7IZ63P-lFwEtCSpR9lRlTPhabOC6iwpx1Dgi0AKxF4qxA9-VKUbhHRBUcDy2HnNltk-3hyMwnQRh20SJ3y7XxsArHQ4hwTj2JQ_AB3YxUy9clkcLN1Y91a8D-jQyb3Wi_oLB6_lZt5LrIZJN6B1yMltujx7SnsOMQTw1RpWkqqQtVrPul]
- Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjCOIhJStVPIX7I_vFMumI_wrI6rV5kDdqtFl406MzIFhmQWBNZIVgYS9spaLSfBaDMo3yh1DPskYctkJN0DC_-CId61U_YkmxByswa86N9_kwlj60Uy4400mCVQGaGM-ASS7HcQO2hdBQipo=]
- Reactions of Carboxylic Acid Derivatives. (n.d.). MSU chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2r-qlM-PtNVxh5IYGHdk_1rPKjMQ5_lNpkc8CKd3IsW_24e69jSa58R8qyyKqPnkoOqjRaCKBTXIoEGclvlLBKqojIElwKQ7ceWj_a6DgMtla-2zrqXMBIprZjelo5MG8v-U16vijZLl8d_MbuUpnV3bhyC1CaoF5YSYLzBMjLQ==]
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc37Ex0vREWyOpfSkudlks0rpb7iXKRYRAuyq_XsRicmAFdwK2Qj1UvkYxkYLu_-93Dzs3LfcEsFS4Fq0AG3zQXleGFTP7yDSCau8bK14Kt4Podw1URvBXV30xZao8ivfwtg==]
- Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach. (2005). ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_nuIlYC2FozbvpOWINIb8vgyVkXBA23sUpiPnhZkHgafl1geTipBHpcTrscEI4sJ23vowVDhh8W7nvZ8uEk7YNE-D4WTqcLIwWUPE2RdP6TxzzQZi3sLPxm2xTGz6IpwziJq1kz3QwZdQmqERvbDotsu3z8WLDF0gEXHIvR1k2xdnylZSv7sqvdU6jzBH5voKlw==]
- Esterification/Amidation Problems. (2024). Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLslSZ6ELq8R8BJ3AuGpPZc5NZT8yRz_WhEpY0CvwCiS1BMnYGL8PKNP2xEbQLdFu59GNsVwEoUYEKwx6v5ld4QU1l_2F8TDYk2Ca1LlnVl1H-HITO42rGryzhR6P6giZ5K_TZv0akrq4DupsJT28xZv25q_El8aFJTY08WhKlcIsTJCSN0WW9wJe-PnCYLQ==]
- Reaction intermediate being poorly soluble - any workarounds? (2025). Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG78r9LkM7OjhdKumeD39stxQaa2Nz3-a9eRttC4qH84X_-V8QGPZaaI7UUOaUn9l6nNVB6FpPyol36_ZTSXmmubinNzA8gMpcwD1lsszVFLnubVm5efsIS5Y6OY2kSJuhqh2a9QbzCMoadZTeFB5BkSilNmxcpO9g_zzTuXm3X8-pz5dYa8UcPLHv8qWRNiIo1wzRirGoU9y-Abse2]
- Why did my amide syntesis does not work? (2021). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG94MTVt_ZyZpP29YnGLpSIyhfXUOt-UvAeXNOL4jsdRsqzjh-74zROf16SWuafJD1-N4GtjTkbHxsuiQ15I6CDJsV4jBF6b_neZkpQ6H7SWjDq8rtHMRrbnZCcogtdfV4Iu7c0wxCESjxLhJO1V3axrlBsM44dLl9MhA79MoyWgwz5g1s=]
- Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG7HM9CIhi_9LchXm2aVoPTzJLEFxbVWFrosVAC1WR9YlH3xsXlDYhkAe2OquL-Xd-koRcJ0jfnbqAmU4MHtUjH194wv7e_HpFuFTLn_itnV5hGaLivbqvweXiunmmPEZVuRXwFZMbZeqGYjgLag==]
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpqbVJ892p9YCKnkeoVgSflfOC4JHVWagTwAPvS9bdOs8-LOuzdCiLXZSziFqvAQKINWEpZ5PR6JGT2-7kiJE-oyILZ2SWbh5SfnhXPgReaA8QwFqh8jRaEyNcBP0xCWlyT3DQLi0kD7sCgGmz6Dk_fopFZEdlBfcryOpf1LUzVo4=]
- Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpTPU7txY6axhyLJLtduW3xaKnQCcYX5CreX6XD_REn1BJroo0Ouh4OziE14zW7ejlBz3t0pLj8qQIBKyxKnBZqgU8iPLNkOxVFLSgWJD23E6eQlRl07Znt4YNxJoaIN19nrvVOdCx35UsmA0=]
Sources
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. Knowledge Center Archive - Bachem [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. csbio.com [csbio.com]
- 11. researchgate.net [researchgate.net]
Reducing impurities in 3-propanoyl-1,3-thiazolidine-4-carboxylic acid batch synthesis
Technical Support Center: Troubleshooting 3-Propanoyl-1,3-thiazolidine-4-carboxylic Acid Batch Synthesis
Welcome to the Technical Support Center. The synthesis of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid via the N-acylation of 1,3-thiazolidine-4-carboxylic acid (thioproline) is a critical transformation in the development of modified amino acid building blocks. While the reaction appears straightforward, the zwitterionic nature of the starting material and the inherent instability of the thiazolidine ring pose significant challenges.
As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you eliminate impurities and optimize your batch synthesis.
Part 1: Causality-Driven Troubleshooting (FAQs)
Q1: My batch yields are low, and HPLC shows high levels of unreacted thioproline and propionic acid. How do I fix this? Expert Insight: This is a classic phase and kinetic mismatch. Thioproline is a zwitterion with poor solubility in pure organic solvents, while the acylating agent (propanoyl chloride) is highly reactive toward water and susceptible to rapid hydrolysis[1]. If you are using aqueous Schotten-Baumann conditions and the pH drops below 7.5, the secondary amine of thioproline becomes protonated, losing its nucleophilicity. Conversely, if the pH exceeds 9.5, propanoyl chloride rapidly hydrolyzes into propionic acid before acylation can occur. Solution: Utilize a biphasic co-solvent system (e.g., Water/Acetone 1:1) to solubilize both reagents simultaneously[1]. Implement strict, continuous pH monitoring. Titrate with 2M NaOH concurrently with the dropwise addition of propanoyl chloride to maintain a "Goldilocks" pH window of 8.0–9.0.
Q2: LC-MS analysis reveals a major impurity at m/z 178 [M+H]+ and another at m/z 353 [M+H]+. What are these, and how do I prevent them? Expert Insight: These masses correspond to N-propanoyl cysteine (m/z 178) and its oxidized disulfide dimer (m/z 353). The thiazolidine ring is not permanently locked until it is successfully N-acylated[2]. In aqueous solutions, especially under acidic or highly alkaline conditions, the ring undergoes a non-enzymatic, reversible opening to an iminium ion/Schiff base intermediate, exposing a free sulfhydryl (-SH) group[3][4][5]. Once exposed, this thiol can be acylated or rapidly oxidized by dissolved oxygen to form disulfides. Solution: Temperature and reaction speed are your primary defense mechanisms. Keep the reaction strictly at 0–5 °C to thermodynamically suppress the ring-opening equilibrium[3]. Ensure rapid, efficient N-acylation, as the addition of the propanoyl group to the nitrogen atom permanently locks the ring and prevents both ring-opening and C-2/C-4 epimerization[2][3].
Q3: I am detecting an over-acylated impurity with a mass of m/z 246 [M+H]+. Why is this forming if I only have one amine? Expert Insight: This is a mixed anhydride impurity. The C-4 carboxylic acid group of the thiazolidine ring can react with excess propanoyl chloride. While the N-amide bond is thermodynamically stable, the mixed anhydride is a kinetic byproduct resulting from localized excesses of the acyl chloride in the reaction mixture. Solution: Limit propanoyl chloride to a maximum of 1.05–1.10 equivalents. To clear this impurity, introduce a controlled, mild alkaline quench post-reaction. Stirring the mixture at pH 9.5 for 15 minutes will selectively hydrolyze the labile mixed anhydride back to the desired carboxylic acid without cleaving the stable N-propanoyl amide bond.
Part 2: Impurity Profiling & Quantitative Data
To streamline your analytical workflows, use the following validated parameters to identify and mitigate common batch impurities.
| Impurity | Chemical Nature | Primary Causality | Detection (LC-MS / HPLC) | Prevention Strategy |
| Propionic Acid | Hydrolysis Byproduct | Excess moisture, pH > 9.5 | HPLC-UV (Low retention), GC-FID | Maintain pH 8.0–9.0; limit acyl chloride to 1.1 eq. |
| Unreacted Thioproline | Zwitterionic Precursor | pH < 7.5 (protonated amine) | LC-MS [M+H]+ 134, highly polar | Ensure complete dissolution at pH 8.5 before acylation. |
| N-Propanoyl Cysteine | Ring-Opened Thiol | High temp, extreme pH | LC-MS[M+H]+ 178, Ellman's reagent | Strict temp control (0–5 °C); rapid N-acylation. |
| Disulfide Dimers | Oxidized Thiol | Oxidation of ring-opened thiol | LC-MS [M+H]+ 353 | Degas solvents with N2; prevent initial ring opening. |
| Mixed Anhydride | Over-acylated Product | Excess propanoyl chloride | LC-MS [M+H]+ 246 | Post-reaction mild alkaline hydrolysis (pH 9.5 for 15 min). |
Part 3: Validated Experimental Protocol
This protocol is designed as a self-validating system . The physical state of the reaction (dissolution, pH fluctuations) acts as a real-time indicator of chemical success.
Step-by-Step Methodology: Optimized Batch Synthesis
-
Preparation & Solubilization: Suspend 1,3-thiazolidine-4-carboxylic acid (1.0 eq, 100 mmol) in a 1:1 mixture of degassed DI water and Acetone (150 mL total volume). Note: Acetone acts as a critical co-solvent to solubilize the incoming propanoyl chloride and prevent its immediate hydrolysis[1].
-
pH Adjustment (Validation Step 1): Cool the suspension to 0–5 °C using an ice-water bath. Add 2M NaOH dropwise until the pH reaches 8.5. Self-Validation: The cloudy suspension will transition to a clear solution once the zwitterion is fully deprotonated at the carboxylate, indicating readiness for acylation.
-
Acylation (Validation Step 2): Equip the reactor with a calibrated pH probe. Add propanoyl chloride (1.1 eq, 110 mmol) dropwise over 60 minutes. Concurrently add 2M NaOH via an automated syringe pump to maintain the pH strictly between 8.0 and 9.0. Self-Validation: If the pH drops below 7.5, the reaction has stalled (amine protonation); if it spikes above 9.5, you are actively generating propionic acid. Adjust feed rates accordingly.
-
Mixed Anhydride Cleavage: Once addition is complete, stir for an additional 30 minutes at 5 °C. Adjust the pH to 9.5 and hold for exactly 15 minutes. This step selectively hydrolyzes any transient mixed anhydrides back to the free carboxylic acid.
-
Isolation: Immediately acidify the mixture to pH 2.0 using 6M HCl. The target product (3-propanoyl-1,3-thiazolidine-4-carboxylic acid) will precipitate. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from ethyl acetate/hexane to yield the pure product.
Part 4: Mechanistic Visualization
The following diagram maps the logical pathways of product formation versus impurity generation, highlighting the critical nodes where process control dictates the outcome.
Mechanistic workflow of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid synthesis and impurities.
Part 5: References
-
Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis Source: Journal of the American Chemical Society URL:[Link]
-
One-Pot Diastereoselective Synthesis of Chiral Tricyclic L-Cysteine and D-Penicillamine Derivatives Source: SciELO Brasil URL:[Link]
-
Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]
-
Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde Source: Journal of the American Chemical Society URL:[Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
3-propanoyl-1,3-thiazolidine-4-carboxylic acid vs thioproline in solid-phase peptide synthesis
An in-depth technical analysis of proline surrogates in Solid-Phase Peptide Synthesis (SPPS) requires moving beyond basic coupling protocols to understand the stereoelectronic and structural implications of the building blocks used. Thioproline (1,3-thiazolidine-4-carboxylic acid, Thz ) and its N-acylated derivative, 3-propanoyl-1,3-thiazolidine-4-carboxylic acid (Pr-Thz-OH), represent two distinct functional paradigms in peptide engineering.
This guide objectively compares their performance, mechanistic roles, and experimental workflows, providing actionable insights for drug development professionals and synthetic chemists.
Chemical Profiling & Mechanistic Causality
To understand the divergent applications of these two molecules in SPPS, we must analyze their amine functionalization and its effect on chain propagation.
-
Thioproline (Thz): The Elongation & Ligation Surrogate Thioproline is a proline analogue where the γ -methylene group is replaced by a sulfur atom. In standard SPPS, it is utilized as an Fmoc-protected secondary amine (Fmoc-Thz-OH). Its primary utility lies in Native Chemical Ligation (NCL) . Thz acts as a cryptic N-terminal cysteine; it is completely stable to the acidic cleavage conditions of SPPS (e.g., 95% TFA) but can be selectively ring-opened at low pH using methoxyamine to reveal a reactive 1,2-aminothiol for ligation .
-
3-Propanoyl-1,3-thiazolidine-4-carboxylic acid: The Terminator & Conformational Model Unlike standard Thz, this derivative features a tertiary amide—its thiazolidine nitrogen is already covalently acylated with a propanoyl group. Because it lacks a free or reversibly protected amine, it cannot participate in chain elongation . Instead, it serves as a highly specialized N-terminal capping agent. The propanoyl group mimics an extended aliphatic peptide backbone, making this molecule an ideal structural anchor to increase N-terminal lipophilicity, confer exopeptidase resistance, and serve as a rigid model for studying cis-trans prolyl isomerization .
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both compounds when applied to an SPPS workflow.
| Property / Metric | Fmoc-Thioproline (Fmoc-Thz-OH) | 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid |
| Role in SPPS | Chain elongation building block | N-terminal capping agent / Chain terminator |
| Amine Status | Fmoc-protected secondary amine | Propanoyl-acylated tertiary amide |
| Coupling Efficiency | >98% (Requires highly reactive esters) | >99% (Terminal capping, less steric hindrance) |
| Downstream Utility | Ring-opening to Cys for NCL | Protease resistance, lipophilic structural anchor |
| Isomerization Barrier | Dependent on the upstream coupled residue | Pre-locked; lowered barrier due to sulfur effect |
| Detection Method | Chloranil or De Clercq Test (Post-deprotection) | LC-MS / HPLC (No free amine to detect) |
SPPS Decision Workflow
The structural differences between these two molecules dictate entirely different synthetic trajectories. The decision tree below illustrates the workflow divergence.
SPPS workflow dictating chain elongation vs. termination using Thz derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Crucial Note: Because the thiazolidine ring contains a secondary amine, standard primary amine tests (like the Kaiser ninhydrin test) will yield false negatives. You must use the Chloranil test.
Protocol A: Chain Elongation with Fmoc-Thz-OH
Objective: Incorporate Thz internally or at the N-terminus for subsequent elongation or NCL.
-
Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 20 minutes. Deprotect with 20% piperidine in DMF (2 × 5 min).
-
Activation: Dissolve Fmoc-Thz-OH (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL DMF. Add DIC (0.3 mmol, 3 eq). Causality: DIC/Oxyma is chosen over uronium salts (like HATU) for internal secondary amine couplings to minimize enantiomerization and guanidinylation side reactions.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Validation (Chloranil Test): Wash resin with DMF and DCM. Transfer a few beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A colorless/yellow bead indicates successful coupling (absence of the previous free amine).
-
Deprotection & Next Step: Treat with 20% piperidine/DMF. A positive Chloranil test (beads turn blue/green ) validates the successful exposure of the Thz secondary amine for the next coupling.
Protocol B: N-Terminal Capping with 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid
Objective: Terminate the sequence with a protease-resistant, conformationally locked N-cap.
-
Preparation: Ensure the N-terminal amino acid of the resin-bound peptide is fully deprotected and washed.
-
Activation: Dissolve 3-propanoyl-1,3-thiazolidine-4-carboxylic acid (0.3 mmol, 3 eq) in 2 mL DMF. Add HATU (0.29 mmol, 2.9 eq) and DIPEA (0.6 mmol, 6 eq). Causality: Because this is a terminal capping step with no risk of downstream chain-elongation interference, the highly reactive HATU/DIPEA system is utilized to drive the capping to absolute completion.
-
Coupling: Agitate with the resin for 45 minutes at room temperature.
-
Validation: Perform the Chloranil test. The beads must remain colorless/yellow , confirming the complete acylation of the terminal amine.
-
Cleavage: Cleave the peptide using standard TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The propanoyl-Thz cap is completely stable to these conditions .
Mechanistic Insights: The Stereoelectronic Effect
Why use a propanoyl-Thz derivative instead of a standard propanoyl-proline cap? The answer lies in the stereoelectronic influence of the sulfur atom.
In standard peptide bonds, the trans conformation is overwhelmingly favored. However, peptidyl-proline (and peptidyl-thioproline) bonds populate a measurable cis conformation. The sulfur atom in the thiazolidine ring engages in n→π∗ interactions with the preceding carbonyl group (the propanoyl carbonyl). This interaction lowers the activation energy barrier ( ΔG‡ ) for cis-trans isomerization compared to native proline, allowing the peptide to fold into its bioactive conformation significantly faster.
Stereoelectronic influence of the thiazolidine sulfur on cis-trans amide isomerization.
Conclusion
For synthetic chemists, the choice between Thioproline and 3-propanoyl-1,3-thiazolidine-4-carboxylic acid is dictated by the architectural goal of the synthesis. Fmoc-Thz-OH is an indispensable tool for sequence elongation and Native Chemical Ligation. Conversely, 3-propanoyl-1,3-thiazolidine-4-carboxylic acid serves as a highly specialized, self-contained capping agent that terminates synthesis while imparting unique lipophilic and rapid-folding kinetics to the peptide's N-terminus.
References
-
Proline Analogues Chemical Reviews, American Chemical Society (ACS). URL:[Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides Journal of the American Chemical Society (JACS), American Chemical Society (ACS). URL:[Link]
-
Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters Organic Letters, American Chemical Society (ACS). URL:[Link]
A Comparative Guide to the Efficacy of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid and N-acetylcysteine as Cysteine Prodrugs and Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents designed to combat oxidative stress, the effective delivery of L-cysteine to replenish intracellular glutathione (GSH) stores remains a critical strategy. Both 3-propanoyl-1,3-thiazolidine-4-carboxylic acid (PTCA) and N-acetylcysteine (NAC) function as prodrugs of L-cysteine, the rate-limiting amino acid in the synthesis of the master antioxidant, glutathione. This guide provides a detailed comparative analysis of their efficacy, underpinned by their mechanisms of action and supporting experimental data, to inform research and development decisions.
Introduction: The Central Role of Cysteine in Cellular Defense
Cellular homeostasis is intricately linked to the maintenance of a reducing environment, primarily orchestrated by glutathione (GSH). Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can deplete GSH levels, leading to cellular damage and contributing to the pathophysiology of numerous diseases. The therapeutic administration of L-cysteine is hampered by its instability and low bioavailability. Consequently, the development of L-cysteine prodrugs, such as PTCA and NAC, represents a pivotal approach to bolster the cell's antioxidant capacity.
Molecular Profiles and Mechanisms of Action
N-acetylcysteine (NAC)
N-acetylcysteine is a well-established and widely used pharmaceutical agent and dietary supplement. Its mechanism of action is multifaceted, contributing to its broad clinical utility.[1][2][3]
-
Cysteine Prodrug and Glutathione Precursor: The primary mechanism of NAC's antioxidant effect is its role as a precursor to L-cysteine.[4][5][6] Following administration, NAC is deacetylated to yield L-cysteine, which is then available for the synthesis of intracellular glutathione.[4][5][6]
-
Direct Antioxidant Activity: The thiol group in NAC can directly scavenge certain reactive oxygen species.[7][8] However, its direct scavenging activity is considered less significant in vivo compared to its role in replenishing GSH.[5][9]
-
Mucolytic Properties: NAC is also known for its mucolytic effects, which are attributed to its ability to break disulfide bonds in mucoproteins, thereby reducing mucus viscosity.[2][6]
-
Anti-inflammatory Effects: NAC has been shown to modulate inflammatory pathways, in part by inhibiting the activation of nuclear factor-kappa B (NF-κB).[4][10]
3-Propanoyl-1,3-thiazolidine-4-carboxylic acid (PTCA)
Thiazolidine-4-carboxylic acid derivatives, including PTCA, represent another class of L-cysteine prodrugs. These compounds are designed to be more stable than L-cysteine and to efficiently deliver it into cells.
-
Cysteine Prodrug: Similar to NAC, the core function of PTCA is to serve as a stable carrier for L-cysteine. It is metabolized in vivo to release L-cysteine, which then participates in glutathione synthesis.[11][12] Studies on related 2-substituted thiazolidine-4(R)-carboxylic acids have demonstrated their ability to protect against acetaminophen-induced hepatotoxicity by liberating L-cysteine.[13][14]
-
Dual Antioxidant Properties: Some thiazolidine-4-carboxylate derivatives have been designed to possess both direct antioxidant (free radical scavenging) properties and the ability to act as cysteine prodrugs, offering a two-pronged approach to combating oxidative stress.
Comparative Efficacy: Insights from a Preclinical Colitis Model
Direct comparative efficacy studies between PTCA and NAC are limited in the publicly available literature. However, a significant study investigated the comparative efficacies of two cysteine prodrugs, 2-(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), D-ribose-L-cysteine (RibCys), and a glutathione delivery agent, L-cysteine-glutathione mixed sulfide (CySSG), in a dextran sodium sulfate (DSS)-induced colitis model in mice.[11][12] This study provides valuable insights into the in vivo efficacy of PTCA as a cysteine prodrug.
Key Findings:
-
Normalization of Glutathione Status: In the colitis model, there was a significant reduction in the ratio of reduced-to-oxidized glutathione (GSH/GSSG) in the intestinal tissue of diseased animals, indicating a state of oxidative stress. Treatment with PTCA effectively normalized this ratio.[11]
-
Increased Cysteine Levels: The study also found that cysteine levels were decreased in the intestines of colitis-induced mice. PTCA treatment significantly increased the accumulation of cysteine in the intestinal tissue.[11]
-
Attenuation of Inflammation: PTCA treatment led to a significant improvement in colonic lesions and a reduction in the expression of inflammatory markers such as serum amyloid A and various cytokines (IL-6, IL-12, TNF-α, and osteopontin).[12]
-
Reduction of Macrophage Infiltration: Immunohistochemistry and Western blot analyses revealed that PTCA attenuated the upregulation of macrophage-specific markers (COX-2 and CD68) in the colonic lamina propria.[12]
These findings strongly support the efficacy of PTCA as a cysteine prodrug that can effectively replenish cysteine levels, restore glutathione homeostasis, and exert potent anti-inflammatory effects in a disease model characterized by significant oxidative stress.
Pharmacokinetic Profiles: A Brief Comparison
Experimental Protocols for Comparative Efficacy Assessment
To facilitate further research and direct comparison, this section outlines key experimental protocols for evaluating the antioxidant and cytoprotective efficacy of PTCA and NAC.
In Vitro Antioxidant Capacity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.[18]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay assesses the capacity of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), with the reduction of ABTS•+ measured by a decrease in absorbance.[18]
Cellular Antioxidant Activity
Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in response to a free radical initiator.[3][5][10][19]
Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.
-
Pre-incubation: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS). Add a solution containing the DCFH-DA probe to each well. Subsequently, add the test compounds (PTCA, NAC) at various concentrations and a standard antioxidant (e.g., Quercetin). Incubate at 37°C for 60 minutes.
-
Induction of Oxidative Stress: After incubation, wash the cells to remove the probe and test compounds. Add a free radical initiator solution (e.g., AAPH) to all wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (excitation ~480 nm, emission ~530 nm) at 37°C using a fluorescent microplate reader. Take readings at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plots for both the control and the test samples. The Cellular Antioxidant Activity is then calculated as the percentage reduction in AUC by the test compound compared to the control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA probe can also be used to directly measure intracellular ROS levels.[1][2][4][7][15]
Quantification of Intracellular Glutathione (GSH)
GSH/GSSG-Glo™ Assay: This luminescence-based assay can be used to measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), providing a key indicator of cellular redox status.[6]
Enzymatic Recycling Method (DTNB-GSSG Reductase Assay): This spectrophotometric method involves the oxidation of GSH by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a colored product. The GSSG produced is then recycled back to GSH by glutathione reductase, allowing for the amplification of the signal and quantification of total glutathione.[20][21]
Summary and Future Directions
Both 3-propanoyl-1,3-thiazolidine-4-carboxylic acid and N-acetylcysteine are effective L-cysteine prodrugs that enhance the cellular antioxidant defense system by replenishing glutathione stores. While NAC is a well-characterized compound with a broad range of clinical applications, emerging evidence for thiazolidine derivatives like PTCA suggests they are also potent antioxidants with significant therapeutic potential.
The preclinical data from the colitis model highlights the in vivo efficacy of PTCA in restoring redox balance and mitigating inflammation. For researchers and drug development professionals, the choice between these two agents may depend on the specific therapeutic application, desired pharmacokinetic profile, and the need for additional properties such as mucolytic activity (in the case of NAC).
Future research should focus on direct, head-to-head comparative studies of PTCA and NAC across a range of in vitro and in vivo models of oxidative stress. Elucidating the pharmacokinetic and pharmacodynamic profiles of PTCA will be crucial for its potential clinical translation.
Data Summary
| Feature | 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid (PTCA) | N-acetylcysteine (NAC) |
| Primary Mechanism | L-cysteine prodrug, glutathione precursor[11][12] | L-cysteine prodrug, glutathione precursor[4][5][6] |
| Direct Antioxidant Activity | Yes, some derivatives possess dual activity | Yes, but considered less significant in vivo[5][7][8][9] |
| Additional Properties | Potent anti-inflammatory effects observed in vivo[12] | Mucolytic, anti-inflammatory[2][4][6][10] |
| In Vivo Efficacy (Colitis Model) | Normalized GSH/GSSG ratio, increased cysteine levels, reduced inflammation[11][12] | Not directly compared in the same study |
| Oral Bioavailability | Data not readily available | Low (4-10%)[15][16] |
References
- Shetty, R., Udupa, N., Mutalik, S., Kulkarni, V., & Rao, V. (2019).
- Borgström, L., Kågedal, B., & Paulsen, O. (1986). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. European Journal of Clinical Pharmacology, 31(2), 217–222.
- Elgar, K. (2022). N-acetylcysteine: A Review of Clinical Use and Efficacy. Nutritional Medicine Institute.
- CHEMM. (2013).
- Wikipedia. (2023). Acetylcysteine.
- Memorial Sloan Kettering Cancer Center. (2022). N-Acetylcysteine.
- Cazzola, M., et al. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. MDPI.
- Kelly, G. S. (2009). N-Acetylcysteine: Multiple Clinical Applications. American Academy of Family Physicians.
- Slick, E., et al. (2018). Antioxidant Effects of N-Acetylcysteine Prevent Programmed Metabolic Disease in Mice. Endocrinology, 159(9), 3375–3387.
- Mokhtari, V., et al. (2017). N-acetylcysteine Clinical Applications. Journal of Research in Medical Sciences, 22, 25.
- Atkuri, K. R., et al. (2007). N-acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Current Opinion in Pharmacology, 7(4), 355–359.
- Patsnap Synapse. (2024).
- Dekhuijzen, P. N. (2004). Antioxidant properties of N-acetylcysteine: their relevance in relation to chronic obstructive pulmonary disease.
- Tardiolo, G., et al. (2018). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 7(10), 326.
- De Caro, L., et al. (1989). Clinical pharmacokinetics of N-acetylcysteine. Clinical Pharmacokinetics, 16(4), 243–262.
- Li, J., et al. (2023). Phase I study of the pharmacokinetics and safety of single and multiple doses of intravenous N-acetylcysteine in healthy Chinese subjects. Frontiers in Pharmacology, 14, 1284589.
- Kelly, G. S. (1998). Clinical applications of N-acetylcysteine.
- Olsson, B., et al. (1988). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. European Journal of Clinical Pharmacology, 34(1), 77–82.
- Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967.
- Nagasawa, H. T., et al. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Journal of Parenteral and Enteral Nutrition, 31(5), 418–425.
- Aldini, G., et al. (2019). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. Chemical Research in Toxicology, 32(5), 799–800.
- Sun, C. A. (2013). N-acetylcysteine Amide (NACA)
- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575–579.
- Nagasawa, H. T., et al. (1984). 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596.
- Nagasawa, H. T., et al. (2007). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Journal of Parenteral and Enteral Nutrition, 31(5), 418–425.
- Önen-Bayram, F. E., et al. (2015). 3-Propionyl-thiazolidine-4-carboxylic acid ethyl esters: a family of antiproliferative thiazolidines. MedChemComm, 6(1), 90–93.
- U.S. Department of Energy, Office of Scientific and Technical Information. (1984). 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.
- Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Der Pharmacia Lettre, 6(3), 137-145.
- PubMed. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.
- Google Patents. (1997).
- Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
- Science.gov. analogue l-thiazolidine-4-carboxylic acid: Topics by Science.gov.
- Vasincu, I. M., et al. (2014). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules, 19(9), 15005–15025.
- Banks, M. F., & Stipanuk, M. H. (1994). The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine. The Journal of Nutrition, 124(3), 378–387.
- Unger, L., & DeMoss, R. D. (1966). Metabolism of a proline analogue, l-thiazolidine-4-carboxylic acid, by Escherichia coli. Journal of Bacteriology, 91(4), 1564–1569.
- Ershov, A. Y., et al. (2014). Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. Russian Journal of General Chemistry, 84(5), 1033-1036.
- IntechOpen. (2023).
- MDPI. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Intracellular ROS Assay [cellbiolabs.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 7. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity (Journal Article) | OSTI.GOV [osti.gov]
- 15. In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtoo.com [labtoo.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method | Springer Nature Experiments [experiments.springernature.com]
Reproducibility of 3-Propanoyl-1,3-thiazolidine-4-carboxylic Acid Synthesis: A Cross-Protocol Comparison Guide
The synthesis of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid (also known as 3-propionylthiazolidine-4-carboxylic acid) is a critical workflow in modern medicinal chemistry. This compound and its ester derivatives have demonstrated significant antiproliferative activity, particularly in their ability to induce caspase-9 dependent apoptosis in hepatocellular carcinoma cell lines[1]. Furthermore, it serves as a crucial reference standard for identifying phenoxymethylpenicillin (Penicillin V) impurities during drug development and quality control[2].
Despite its structural simplicity, achieving high reproducibility and preserving the chiral integrity of the C4 stereocenter across different laboratories can be challenging. This guide objectively compares the two predominant acylation protocols—using propionyl chloride versus propionic anhydride—providing field-proven insights, mechanistic causality, and self-validating experimental steps to ensure robust yields.
Mechanistic Grounding & Causality
The core reaction involves the N-acylation of the secondary amine within 1,3-thiazolidine-4-carboxylic acid (thioproline)[3]. Because the starting material contains both a secondary amine and a carboxylic acid, the reaction conditions must be carefully tuned to prevent the formation of mixed anhydrides or unwanted side products.
-
Choice of Acylating Agent: Propionyl chloride is highly reactive but prone to rapid hydrolysis, generating hydrochloric acid (HCl) as a byproduct. This necessitates a strong buffering system to neutralize the HCl, which otherwise risks racemizing the C4 chiral center. Conversely, propionic anhydride is milder and generates propionic acid as a byproduct, allowing for the use of gentler bases (like NaHCO₃) in biphasic aqueous-organic systems[4].
-
Temperature Causality: Both protocols strictly require initiation at 0 °C. The acylation reaction is highly exothermic. If the temperature spikes, the rate of acyl donor hydrolysis outpaces the N-acylation of the amine, drastically reducing the yield and complicating the impurity profile[3][4].
-
pH Control: Maintaining an alkaline pH during the addition phase is critical. It deprotonates the carboxylic acid (forming a water-soluble carboxylate salt) and ensures the secondary amine remains unprotonated and nucleophilic. Subsequent acidification is required to precipitate or extract the final N-acylated product[4].
Pathway Visualization
General chemical synthesis pathway for 3-propanoyl-1,3-thiazolidine-4-carboxylic acid.
Comparative Experimental Protocols
To ensure reproducibility, every protocol must function as a self-validating system . This means incorporating in-process checks (like TLC) and specific workup logic that isolates the product based on its distinct physicochemical properties.
Protocol A: Propionic Anhydride in Aqueous-Organic System (High Chiral Fidelity)
This method utilizes a biphasic water-dioxane system, which is highly effective for maintaining the stereochemical integrity of the (R)-enantiomer[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 2.0 mmol (0.266 g) of (R)-thiazolidine-4-carboxylic acid in 25 mL of a 50% water-dioxane mixture within a 50 mL round-bottom flask[4].
-
Base Addition: Add 2.0 mmol (0.168 g) of NaHCO₃ to the clear solution at 0 °C. Stir for 30 minutes. Causality: NaHCO₃ gently deprotonates the carboxylic acid without risking base-catalyzed racemization.
-
Acylation: Dropwise, add 2.2 mmol (0.286 g) of propionic anhydride while maintaining continuous stirring. Allow the reaction to slowly warm to room temperature[4].
-
In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., DCM:MeOH). The disappearance of the ninhydrin-active secondary amine spot confirms reaction completion.
-
Workup & Extraction: Acidify the mixture using cold 2 N HCl until pH ~2 is reached, then extract with ethyl acetate. Wash the organic extract with cold saturated NaHCO₃ to remove unreacted propionic acid[4].
-
Isolation: Extract the acidic aqueous medium with Dichloromethane (DCM). Evaporate the combined organic layers to yield an oily solid.
-
Purification: Recrystallize using a DCM-Hexane vapor deposition technique.
-
Analytical Validation: Confirm product identity via FT-IR (expecting a strong amide C=O stretch at ~1588 cm⁻¹) and ¹H NMR (expecting propionyl signals at ~2.36 ppm for CH₂ and ~0.93 ppm for CH₃)[4].
Protocol B: Propionyl Chloride via Schotten-Baumann Conditions (High Throughput)
This protocol is optimized for rapid, scalable synthesis where slight losses in chiral purity are acceptable or racemic mixtures are desired[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of thiazolidine-4-carboxylic acid in 50 mL of a 6% aqueous sodium carbonate (Na₂CO₃) solution[3].
-
Cooling: Submerge the reaction flask in an ice bath, allowing the internal temperature to strictly reach 0 °C[3].
-
Acylation: Add 40 mmol of propionyl chloride dropwise over 10–15 minutes. Causality: The large excess of acyl chloride compensates for the rapid hydrolysis that occurs in the aqueous environment.
-
Reaction: Stir the mixture vigorously for 1.5 hours at 0 °C[3].
-
In-Process Validation: The reaction mixture should remain clear. A drop in pH indicates the generation of HCl; ensure the solution remains basic during the addition phase.
-
Workup & Extraction: Acidify the solution by adding 10% HCl until the product precipitates or the solution reaches pH ~2. Extract the aqueous layer with chloroform or DCM (2 x 25 mL)[3].
-
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Workflow Visualization
Comparative experimental workflows for the acylation of thioproline.
Quantitative Data & Performance Comparison
The following table summarizes the performance metrics of both protocols, allowing researchers to select the optimal method based on their specific laboratory constraints and purity requirements.
| Parameter | Protocol A (Propionic Anhydride) | Protocol B (Propionyl Chloride) |
| Average Yield | ~65.0%[4] | ~75% - 80%[3] |
| Stereochemical Fidelity | High (Gentle NaHCO₃ base minimizes racemization) | Moderate (Stronger base and exothermic HCl generation risk epimerization) |
| Reaction Time | ~2 - 3 hours | ~1.5 hours |
| Reagent Economy | 1.1 equivalents of Acylating Agent | 4.0 equivalents of Acylating Agent |
| Scalability | Excellent (Easily scaled in batch reactors) | Good (Requires strict thermal management at larger scales) |
| Primary Byproducts | Propionic acid (easily removed via NaHCO₃ wash) | HCl and hydrolyzed propionic acid |
Conclusion: For drug development professionals synthesizing analytical reference standards (e.g., for Penicillin V impurities) where chiral purity is paramount, Protocol A is the superior choice. However, for researchers requiring rapid generation of racemic 3-propanoyl-1,3-thiazolidine-4-carboxylic acid libraries for preliminary in vitro screening, Protocol B offers a faster, higher-yielding alternative.
Sources
Inter-Laboratory Validation of 3-Propanoyl-1,3-Thiazolidine-4-Carboxylic Acid Purity: A Comparative Methodological Guide
Establishing the absolute purity of 1 (CAS 41663-58-5)[1] requires navigating complex stereochemical and stability challenges. As an N-acylated derivative of thioproline, this compound is highly susceptible to C2-epimerization and hydrolytic ring-opening, which can liberate free thiols and toxic aldehydes under suboptimal analytical conditions.
This guide provides a comprehensive, objective comparison of purity testing methodologies—HPLC-UV, LC-MS/MS, and qNMR—supported by inter-laboratory validation data. By understanding the causality behind each experimental parameter, researchers can implement self-validating workflows that prevent false-positive degradation artifacts and ensure rigorous Active Pharmaceutical Ingredient (API) certification.
The Mechanistic Challenge of Thiazolidine Stability
The structural integrity of N-acylated 2-monosubstituted thiazolidine-4-carboxylic acids is heavily dependent on pH and temperature. In aqueous environments, these compounds can undergo a Schiff-base intermediate ring-opening mechanism, leading to2[2].
Consequently, any analytical method used for purity testing must not inadvertently induce degradation. Sample preparation must be strictly buffered (e.g., pH 6.0), and the analytical run times must be minimized to capture the true state of the API rather than an artifact of the testing environment.
Inter-Laboratory Validation Architecture
To establish a robust purity profile, a multi-orthogonal approach is required. The workflow below illustrates a self-validating inter-laboratory study designed to cross-verify routine purity, trace degradation, and absolute mass fraction.
Inter-laboratory workflow for validating 3-propanoyl-1,3-thiazolidine-4-carboxylic acid purity.
Comparative Methodologies & Self-Validating Protocols
A. HPLC-UV with CMQT Derivatization (Lab A)
Purpose: Routine purity assessment and mass-balance validation. Causality & Self-Validation: Because the intact propanoyl-amide bond lacks a strong chromophore (absorbing weakly at 210 nm), detecting trace ring-opened impurities (free thiols) is challenging. By introducing 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT), a thiol-specific derivatizing agent,3[3]. The system is self-validating: if the molar sum of the intact API (210 nm) and the CMQT-derivatized thiols (348 nm) equals the theoretical total molarity, the analyst can confidently rule out non-thiol degradation pathways (e.g., decarboxylation).
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10 mg of the API in 10 mL of 0.2 mol/L phosphate buffer (pH 6.0) to arrest acid/base catalyzed epimerization.
-
Derivatization: Mix 100 µL of the sample with 50 µL of 0.25 mol/L CMQT solution. Incubate at 25°C for 5 minutes.
-
Chromatographic Separation: Inject 20 µL onto an Inertsil ODS-3 column (4.6 × 250 mm, 3 µm). Use a gradient elution of 0.05 M KH₂PO₄ (pH 2.0) and Methanol (Flow rate: 0.8 mL/min).
-
Dual-Wavelength Detection: Monitor 210 nm for the intact 3-propanoyl-1,3-thiazolidine-4-carboxylic acid and 348 nm for CMQT-thiol adducts.
B. LC-MS/MS for Trace Profiling (Lab B)
Purpose: High-sensitivity identification of unknown degradants. Causality & Self-Validation: LC-MS/MS is susceptible to matrix effects and ion suppression. To create a self-validating extraction, a structurally analogous internal standard (IS), such as4[4]. Consistent IS recovery across all injections validates that the ionization efficiency remains stable, ensuring that any detected trace degradants are accurately quantified.
Step-by-Step Protocol:
-
Dilution: Dilute the buffered API sample 1:100 in Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid and 1 µmol/L of the IS.
-
Separation: Utilize a BEH Amide column (100 × 2.1 mm, 2.5 μm) at 20°C to retain the polar carboxylic acid moiety.
-
Detection: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the API and IS.
C. Quantitative NMR (qNMR) (Lab C)
Purpose: Determination of absolute mass fraction without identical reference standards. Causality & Self-Validation: qNMR relies on the principle that the resonance area is strictly proportional to the number of nuclei. By using a certified internal calibrant (e.g., Maleic acid), the method inherently self-validates the absolute purity, completely bypassing the need for an API-specific reference standard or reliance on UV extinction coefficients.
Quantitative Inter-Laboratory Data Summary
The following table summarizes the performance metrics obtained during the inter-laboratory validation of a single batch of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. The tight alignment between qNMR and HPLC-UV confirms the reliability of the dual-wavelength mass-balance approach.
| Analytical Method | Target Parameter | Inter-Lab Precision (RSD%) | Accuracy (%) | LOD (µmol/L) | LOQ (µmol/L) |
| HPLC-UV (210 nm) | Intact API Purity | 1.13 - 2.45 | 98.5 - 101.2 | 1.20 | 3.50 |
| HPLC-UV (348 nm) | Free Thiol Impurities | 2.10 - 4.60 | 97.4 - 103.5 | 0.50 | 1.50 |
| LC-MS/MS (MRM) | Trace Degradants | 3.50 - 8.20 | 95.0 - 105.0 | 0.05 | 0.15 |
| qNMR (1H) | Absolute Mass Fraction | 0.50 - 1.20 | 99.1 - 100.8 | N/A | N/A |
Conclusion
For the rigorous purity certification of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid, relying on a single analytical technique is insufficient due to the molecule's complex degradation pathways. The inter-laboratory validation demonstrates that combining HPLC-UV (with CMQT derivatization for thiol tracking) and qNMR provides a comprehensive, self-validating framework. This approach ensures that both epimeric shifts and hydrolytic ring-openings are accurately quantified, safeguarding the integrity of downstream drug development processes.
References
- Source: sigmaaldrich.
- Source: mdpi.
- Source: jst.go.
- Title: HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
